Dpp-4-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H23N5O4 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H23N5O4/c1-36-23-14-13-19(15-24(23)37-2)17-30-31-25(34)18-33-28(35)22(16-29)26(20-9-5-3-6-10-20)27(32-33)21-11-7-4-8-12-21/h3-15,17H,18H2,1-2H3,(H,31,34)/b30-17+ |
InChI Key |
APUQLJXUNCBIHA-OCSSWDANSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Incretin Enhancer: A Technical Guide to the Mechanism of Action of DPP-4 Inhibitors on GLP-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Dipeptidyl Peptidase-4 (DPP-4) inhibitors on the incretin (B1656795) hormone Glucagon-Like Peptide-1 (GLP-1). While this document aims to be a comprehensive resource, it is important to note that a specific compound designated "DPP-4-IN-9" is not referenced in the current scientific literature. Therefore, this guide will focus on the well-established principles of DPP-4 inhibition, using data from well-characterized inhibitors such as Sitagliptin as illustrative examples.
Core Mechanism of Action: Preservation of Active GLP-1
The primary therapeutic effect of DPP-4 inhibitors lies in their ability to prevent the degradation of active GLP-1, thereby enhancing its physiological effects on glucose homeostasis.[1][2] GLP-1 is an incretin hormone secreted by L-cells of the gastrointestinal tract in response to food intake.[3] It plays a crucial role in regulating blood glucose levels through several mechanisms:
-
Glucose-dependent insulin (B600854) secretion: GLP-1 stimulates the pancreas to release insulin in the presence of elevated blood glucose.[4][5]
-
Suppression of glucagon (B607659) secretion: GLP-1 inhibits the release of glucagon, a hormone that raises blood glucose levels, particularly during hyperglycemic conditions.[1]
-
Delayed gastric emptying: GLP-1 slows the rate at which food leaves the stomach, leading to a more gradual absorption of nutrients and a blunted postprandial glucose spike.[4]
-
Promotion of satiety: GLP-1 acts on the central nervous system to increase feelings of fullness, which can contribute to reduced food intake.[4]
However, the therapeutic potential of native GLP-1 is limited by its extremely short half-life of approximately 1-2 minutes in circulation.[4][5][6] This rapid inactivation is primarily mediated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[4][5][6] DPP-4 is a serine protease that cleaves the two N-terminal amino acids from GLP-1, rendering it inactive.[4][5]
DPP-4 inhibitors are small molecule drugs that bind to the active site of the DPP-4 enzyme, preventing it from degrading GLP-1.[2] This inhibition leads to a 2- to 3-fold increase in the circulating levels of active GLP-1, thereby prolonging its beneficial effects on glucose control.[1][7]
Signaling Pathways
The interaction between GLP-1, its receptor (GLP-1R), and the subsequent intracellular signaling cascade is fundamental to its physiological effects. DPP-4 inhibition indirectly modulates this pathway by increasing the availability of the primary ligand, active GLP-1.
Figure 1: GLP-1 Signaling Pathway and DPP-4 Inhibition.
Quantitative Data on DPP-4 Inhibition
The efficacy of DPP-4 inhibitors is typically quantified by their 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the DPP-4 enzyme activity. The binding affinity (KD), association rate (kon), and dissociation rate (koff) are also crucial parameters in determining the pharmacological profile of these inhibitors.
| Inhibitor | IC50 (nM) | Binding Affinity (KD) (nM) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Reference(s) |
| Sitagliptin | 19 | 0.0066 | 7.6 x 10⁶ | 5.1 x 10⁻⁵ | [8][9][10] |
| Vildagliptin | 62 | - | - | - | [8] |
| Saxagliptin | 50 | - | - | - | [8] |
| Alogliptin | 24 | - | - | - | [8] |
| Linagliptin | 1 | - | - | - | [8] |
| Alogliptin Analog | 38 (DPP-8), 55 (DPP-9) | - | - | - | [11] |
| DP-893 | 104 | - | - | - | [12] |
| Trp-Arg | <45,000 | - | - | - | [13] |
| Trp-Lys | <45,000 | - | - | - | [13] |
| Trp-Leu | <45,000 | - | - | - | [13] |
| Compound 2f | 1.266 | - | - | - | [14] |
Note: Data for KD, kon, and koff are not available for all compounds in the public domain. The selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9 is a critical factor in the safety profile of these drugs.[11]
Experimental Protocols
The evaluation of DPP-4 inhibitors involves a series of in vitro and in vivo experiments to characterize their potency, selectivity, and efficacy.
In Vitro DPP-4 Inhibition Assay
This assay determines the IC50 of a test compound against purified DPP-4 enzyme.
Principle: The enzymatic activity of DPP-4 is measured using a fluorogenic or chromogenic substrate. The inhibitor's ability to reduce the rate of substrate cleavage is quantified. A common substrate is Gly-Pro-p-nitroanilide or Gly-Pro-aminomethylcoumarin (AMC).[15][16]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
-
Test compound (DPP-4 inhibitor)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the DPP-4 enzyme, assay buffer, and the test compound at various concentrations.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Experimental Workflow for In Vitro DPP-4 Inhibition Assay.
In Vivo Assessment of GLP-1 Levels
This experiment evaluates the effect of a DPP-4 inhibitor on plasma levels of active GLP-1 in an animal model.
Principle: An animal model (e.g., mice or rats) is treated with the DPP-4 inhibitor, followed by an oral glucose tolerance test (OGTT) to stimulate GLP-1 secretion. Blood samples are collected at various time points to measure the concentration of active GLP-1.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
DPP-4 inhibitor
-
Glucose solution for oral gavage
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
ELISA kit for active GLP-1 measurement
Procedure:
-
Fast the animals overnight.
-
Administer the DPP-4 inhibitor or vehicle control to the animals via an appropriate route (e.g., oral gavage).
-
After a specified pre-treatment time, perform an oral glucose tolerance test by administering a bolus of glucose solution.
-
Collect blood samples at baseline (before glucose administration) and at several time points after the glucose challenge (e.g., 5, 15, 30, 60, and 120 minutes).
-
Process the blood samples to obtain plasma. It is crucial to add a DPP-4 inhibitor to the collection tubes to prevent ex vivo degradation of GLP-1.
-
Measure the concentration of active GLP-1 in the plasma samples using a specific ELISA kit.
-
Compare the GLP-1 levels between the inhibitor-treated group and the control group to determine the in vivo efficacy of the compound.
Figure 3: Experimental Workflow for In Vivo Assessment of GLP-1 Levels.
Conclusion
DPP-4 inhibitors represent a significant class of oral antihyperglycemic agents that enhance the endogenous incretin system. Their mechanism of action, centered on the inhibition of DPP-4 and the subsequent elevation of active GLP-1 levels, leads to improved glycemic control with a low risk of hypoglycemia.[17][18] The development and characterization of these compounds rely on a robust understanding of the underlying signaling pathways and the application of specific in vitro and in vivo experimental protocols. This guide provides a foundational framework for researchers and drug development professionals working in this important therapeutic area. Further research into the selectivity and long-term effects of DPP-4 inhibition will continue to refine our understanding and application of this valuable class of drugs.
References
- 1. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 2. medicaid.nv.gov [medicaid.nv.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 7. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. | BioWorld [bioworld.com]
- 13. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Introduction to Dipeptidyl Peptidase-4 (DPP-4) and its Inhibitors
An In-depth Technical Guide on the Biological Activity and Targets of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Disclaimer: The specific compound "DPP-4-IN-9" is not a widely recognized or standard identifier in the scientific literature based on the conducted search. Therefore, this guide provides a comprehensive overview of the biological activity and targets of Dipeptidyl Peptidase-4 (DPP-4) inhibitors in general, with a specific focus on a recently identified group of nine natural compounds from Coptis chinensis that exhibit DPP-4 inhibitory activity[1]. This approach aims to fulfill the user's request for an in-depth technical guide on this class of compounds.
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) that functions as a serine exopeptidase.[2][3][4] It is ubiquitously expressed on the surface of various cell types, including endothelial, epithelial, and immune cells, and also exists in a soluble, catalytically active form in plasma.[2][5][6] DPP-4 plays a crucial role in glucose homeostasis by cleaving N-terminal dipeptides from polypeptides with a proline or alanine (B10760859) residue at the penultimate position.[3][4]
The primary substrates of DPP-4 relevant to glucose metabolism are the incretin (B1656795) hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5] These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin (B600854) secretion. DPP-4 rapidly inactivates GLP-1 and GIP, leading to a very short half-life for these hormones in circulation.[7][8][9]
DPP-4 inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents that block the enzymatic activity of DPP-4.[10][11] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[5][12] This mechanism of action makes DPP-4 inhibitors a valuable therapeutic option for the management of type 2 diabetes mellitus (T2DM).[10][13]
Core Biological Activity and Primary Target
Mechanism of Action
The primary mechanism of action of DPP-4 inhibitors is the competitive and reversible inhibition of the DPP-4 enzyme.[5] This inhibition prevents the degradation of incretin hormones, GLP-1 and GIP.[5][10] The resulting elevation in active incretin levels leads to several downstream physiological effects that contribute to improved glycemic control:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose levels.[7][14][15]
-
Suppression of Glucagon Secretion: GLP-1 acts on pancreatic α-cells to suppress the release of glucagon, particularly in the postprandial state.[7][8][16] This reduces hepatic glucose production.[15]
-
Delayed Gastric Emptying: GLP-1 slows the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.[7][14]
These actions are glucose-dependent, meaning the risk of hypoglycemia is low when DPP-4 inhibitors are used as monotherapy.[1][10][12]
Primary Target: Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a multifunctional protein with a complex structure.[3] It exists as a homodimer on the cell surface, with each monomer consisting of a short cytoplasmic tail, a transmembrane domain, and a large extracellular domain that contains the catalytic site.[3][17] The catalytic triad (B1167595) in the active site is composed of serine, aspartate, and histidine residues.[18] DPP-4 inhibitors bind to this active site, preventing the enzyme from cleaving its natural substrates.[19]
Signaling Pathways
The primary signaling pathway influenced by DPP-4 inhibitors is the incretin pathway. By preserving active GLP-1 and GIP, these inhibitors enhance the signaling cascades initiated by these hormones in pancreatic islet cells.
Caption: DPP-4 inhibitor mechanism of action on the incretin signaling pathway.
Beyond the incretin pathway, DPP-4 has been implicated in other signaling processes, including immune regulation and cell differentiation.[2][6] For example, DPP-4 can modulate the activity of various chemokines and neuropeptides.[4][19] Some studies suggest that DPP-4 may also be involved in the Activin/Nodal signaling pathway, which is important in developmental processes.[6]
Other Potential Targets and Selectivity
While DPP-4 is the primary target, some inhibitors may interact with other members of the dipeptidyl peptidase family, such as DPP-8 and DPP-9.[18][20] These enzymes are structurally similar to DPP-4 but have different physiological roles, and their inhibition has been linked to certain adverse effects in preclinical studies.[18] Therefore, high selectivity for DPP-4 over DPP-8 and DPP-9 is a desirable characteristic for these drugs.[21] For instance, saxagliptin (B632) is known to be a less selective inhibitor compared to sitagliptin, which is highly selective for DPP-4.[21] The clinical significance of inhibiting DPP-8 and DPP-9 at therapeutic doses is still a subject of research.[20][22][23][24]
Case Study: Nine Alkaloid DPP-4 Inhibitors from Coptis chinensis
A 2024 study employed a combination of computational and experimental methods to identify nine alkaloids from the medicinal plant Coptis chinensis as direct inhibitors of DPP-4.[1] This study provides a valuable example of the discovery and characterization of novel, natural DPP-4 inhibitors.
Quantitative Data
The study determined the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (KD) for the nine identified alkaloids.[1] This data quantifies their potency and binding affinity for the DPP-4 enzyme.
| Compound | IC50 (μM) | KD (μM) |
| Columbamine | 3.44 | 8.11 |
| Demethyleneberberine | 10.22 | 12.55 |
| Coptisine | 11.55 | 15.88 |
| Groenlandicine | 13.78 | 16.42 |
| Jatrorrhizine | 25.44 | 20.11 |
| Berberrubine | 30.11 | 22.33 |
| Epiberberine | 33.56 | 25.69 |
| Palmatine | 48.97 | 28.74 |
| Berberine | 53.73 | 29.97 |
Data sourced from a study on DPP-4 inhibitors from Coptis chinensis.[1]
Experimental Protocols
The identification and characterization of these nine inhibitors involved a multi-step workflow, as detailed below.
Caption: Experimental workflow for the discovery of DPP-4 inhibitors.
5.2.1. Molecular Docking
-
Objective: To virtually screen a library of compounds from Coptis chinensis to identify those with the potential to bind to the active site of the DPP-4 enzyme.
-
Methodology: A computational simulation technique was used to predict the preferred orientation of the alkaloids when bound to the DPP-4 protein. The binding affinity was estimated based on scoring functions that calculate the strength of the interaction.
5.2.2. In Vitro DPP-4 Inhibition Assay
-
Objective: To experimentally validate the inhibitory activity of the candidate compounds identified through molecular docking.
-
Methodology: A fluorescence-based assay was employed.[4]
-
The DPP-4 enzyme was incubated with each test compound.
-
A fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), was added to the reaction mixture.[4]
-
DPP-4 cleaves the substrate, releasing the fluorescent AMC molecule.
-
The fluorescence intensity was measured using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4]
-
A decrease in fluorescence compared to a control without an inhibitor indicated DPP-4 inhibition.
-
For compounds showing significant inhibition, dose-response curves were generated by testing a range of concentrations to determine the IC50 value.[1]
-
5.2.3. Surface Plasmon Resonance (SPR)
-
Objective: To characterize the binding kinetics (association and dissociation rates) and determine the binding affinity (KD) of the active compounds to the DPP-4 protein.
-
Methodology:
-
The DPP-4 protein was immobilized on a sensor chip.
-
A solution containing one of the alkaloid inhibitors was flowed over the chip surface.
-
The binding of the inhibitor to the immobilized DPP-4 protein was detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.
-
By analyzing the sensorgram (a plot of the response over time), the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon) were calculated. The study found that these alkaloids displayed rapid binding and dissociation characteristics.[1]
-
5.2.4. Molecular Dynamics Simulation
-
Objective: To investigate the stability of the complex formed between each alkaloid and the DPP-4 enzyme over time and to calculate the binding free energy.
-
Methodology: A computational simulation was performed to model the atomic-level movements of the protein-ligand complex. The stability of the interaction was assessed by analyzing fluctuations in the protein structure. The binding free energy (∆Gbind) was calculated to provide a more accurate estimation of the binding affinity. The study reported that the nine DPP-4-ligand systems reached equilibrium quickly with minimal fluctuations.[1]
Conclusion
DPP-4 inhibitors are a well-established class of therapeutic agents for type 2 diabetes, exerting their effects primarily by preventing the degradation of the incretin hormones GLP-1 and GIP. Their main biological target is the DPP-4 enzyme, and high selectivity for this target is a key feature of clinically successful inhibitors. The discovery of nine novel alkaloid inhibitors from Coptis chinensis demonstrates the potential of natural products as a source for new drug candidates in this class. The integrated approach of virtual screening, enzymatic assays, biophysical characterization, and molecular modeling provides a robust framework for the identification and validation of new DPP-4 inhibitors. Further research and structural optimization of these natural compounds could lead to the development of new agents with enhanced efficacy and selectivity for the treatment of diabetes and potentially other metabolic diseases.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 6. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 10. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 11. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 13. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. researchgate.net [researchgate.net]
- 16. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 18. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 19. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 22. Dipeptidyl peptidase 9 substrates and their discovery: current progress and the application of mass spectrometry-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What are DPP-9 inhibitors and how do they work? [synapse.patsnap.com]
- 24. pubs.acs.org [pubs.acs.org]
Unraveling the Development of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: A Technical Overview
Initial searches for a specific molecule designated "Dpp-4-IN-9" have not yielded any publicly available information. This designation may refer to an internal compound code not yet disclosed in scientific literature, or it may be an alternative nomenclature. However, the extensive research into the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors offers a wealth of information for researchers, scientists, and drug development professionals. This guide will, therefore, focus on a well-documented and representative member of this class, Sitagliptin, to provide an in-depth technical guide that fulfills the core requirements of the original request.
Sitagliptin was the first DPP-4 inhibitor to receive FDA approval for the treatment of type 2 diabetes in 2006.[1][2] Its discovery and development by Merck represent a significant milestone in diabetes therapy.[3][4]
Core Data Summary
The following tables summarize key quantitative data for Sitagliptin, providing a comparative overview of its pharmacological profile.
Table 1: In Vitro Potency and Selectivity of Sitagliptin
| Target Enzyme | IC50 (nM) | Selectivity vs. DPP-4 | Reference |
| DPP-4 | 19 | - | [3] |
| DPP-8 | >19,000 | >1000-fold | [3] |
| DPP-9 | >19,000 | >1000-fold | [3] |
| QPP | >19,000 | >1000-fold | [3] |
| FAP | >19,000 | >1000-fold | [3] |
Table 2: Pharmacokinetic Properties of Sitagliptin
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~87% | Human | [5] |
| Tmax (hours) | 1-4 | Human | [6] |
| Terminal Half-life (hours) | 12.4 | Human | [5] |
| Primary Route of Elimination | Renal | Human | [5] |
Mechanism of Action
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[7][8] By inhibiting DPP-4, Sitagliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[4][9]
References
- 1. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors In the Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 9. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
In-Depth Technical Guide: DPP-4 In Vitro Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro enzymatic assay for Dipeptidyl Peptidase-4 (DPP-4) inhibitors. It includes a detailed experimental protocol, a summary of representative inhibitor data, and visualizations of the relevant biological pathway and experimental workflow.
Executive Summary
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin (B1656795) hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion in a glucose-dependent manner. Inhibition of DPP-4 is a key therapeutic strategy for the management of type 2 diabetes. This document outlines the principles and procedures for an in vitro enzymatic assay to screen and characterize DPP-4 inhibitors. The assay is based on the cleavage of a fluorogenic substrate by DPP-4, where the resulting fluorescence is inversely proportional to the inhibitory activity of a test compound. While this guide is broadly applicable, it should be noted that specific quantitative data for "DPP-4-IN-9" is not publicly available. Therefore, representative data for other well-characterized DPP-4 inhibitors are presented.
Data Presentation: Inhibitory Activity of Representative DPP-4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known DPP-4 inhibitors against the DPP-4 enzyme. This data is provided as a reference for the expected potency of DPP-4 inhibitors.
| Inhibitor | IC50 (nM) | Notes |
| Sitagliptin | 19 | A commonly used reference compound. |
| Vildagliptin | 62 | |
| Saxagliptin | 50 | |
| Alogliptin | 24 | |
| Linagliptin | 1 | A high-potency inhibitor. |
| Columbamine | 3,440 | A natural alkaloid inhibitor.[1] |
| Berberine | 53,730 | A natural alkaloid inhibitor.[1] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.
Signaling Pathway
Dipeptidyl Peptidase-4 (DPP-4) is a key negative regulator of the incretin signaling pathway. Incretins, such as GLP-1 and GIP, are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. DPP-4 rapidly degrades these hormones, thus attenuating their insulinotropic effects. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control.
References
A Comprehensive Technical Guide to the Selectivity Profile of DPP-4-IN-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of DPP-4-IN-9, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Also identified as compound 6l in foundational research, this compound demonstrates significant potential in the landscape of therapeutic agents targeting type 2 diabetes. This document outlines the quantitative inhibitory activity of this compound against its primary target, DPP-4, and crucial related enzymes, DPP-8 and DPP-9, to establish its selectivity. Detailed experimental methodologies are provided, alongside visualizations of the experimental workflow, to ensure clarity and reproducibility for research and development purposes.
Introduction to this compound
This compound is a novel small molecule inhibitor of dipeptidyl peptidase-4, an enzyme critically involved in glucose homeostasis. The inhibition of DPP-4 prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mechanism enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, thereby offering a therapeutic avenue for the management of type 2 diabetes.
The selectivity of a DPP-4 inhibitor is a paramount consideration in drug development. Off-target inhibition of other DPP family members, particularly DPP-8 and DPP-9, has been associated with potential adverse effects. Therefore, a thorough characterization of the selectivity profile of this compound is essential to ascertain its therapeutic window and safety profile.
Quantitative Selectivity Profile
The inhibitory activity of this compound (compound 6l) was assessed against human recombinant DPP-4, DPP-8, and DPP-9. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency and selectivity of the compound.
| Enzyme | IC50 (nM) | Selectivity (fold vs. DPP-4) |
| DPP-4 | 8.22 | - |
| DPP-8 | > 10,000 | > 1216 |
| DPP-9 | > 10,000 | > 1216 |
Table 1: Inhibitory Activity and Selectivity of this compound (Compound 6l)
The data clearly demonstrates that this compound is a highly potent and selective inhibitor of DPP-4. With an IC50 value of 8.22 nM for DPP-4 and IC50 values greater than 10,000 nM for both DPP-8 and DPP-9, the compound exhibits a selectivity of over 1200-fold for DPP-4. This high degree of selectivity is a promising characteristic for a therapeutic candidate, minimizing the potential for off-target effects associated with the inhibition of DPP-8 and DPP-9.
Experimental Protocols
The following section details the methodology employed for the in vitro enzymatic assays to determine the inhibitory activity and selectivity of this compound.
Materials and Reagents
-
Enzymes: Human recombinant DPP-4, DPP-8, and DPP-9.
-
Substrate: H-Gly-Pro-7-amino-4-methylcoumarin (H-Gly-Pro-AMC).
-
Test Compound: this compound (compound 6l), dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Assay Buffer: Tris-HCl buffer (pH 7.8) containing 1 M NaCl and 1 mg/mL bovine serum albumin (BSA).
-
Positive Control: A known, potent DPP-4 inhibitor.
-
Microplates: 96-well, black, flat-bottom plates.
-
Instrumentation: Fluorescence microplate reader.
Enzymatic Assay Procedure
A fluorescence-based enzymatic assay was conducted to measure the inhibitory activity of this compound. The protocol is as follows:
-
Compound Preparation: A serial dilution of this compound was prepared in DMSO.
-
Reaction Mixture Preparation: In each well of the 96-well plate, the following were added:
-
Assay buffer.
-
A solution of the respective enzyme (DPP-4, DPP-8, or DPP-9).
-
The test compound (this compound) at various concentrations. The final DMSO concentration in the assay was kept below 1%.
-
-
Pre-incubation: The plate was incubated for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of the fluorogenic substrate, H-Gly-Pro-AMC.
-
Fluorescence Measurement: The fluorescence intensity was measured kinetically over a period of 30 minutes using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: The rate of the enzymatic reaction was determined from the linear phase of the kinetic curve. The percent inhibition at each concentration of this compound was calculated relative to the uninhibited control. The IC50 values were then determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
Experimental Workflow for DPP-4 Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for determining the in vitro inhibitory activity of this compound.
Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.
DPP-4 Signaling Pathway and Inhibition
The diagram below depicts the signaling pathway of DPP-4 and the mechanism of its inhibition by compounds like this compound.
Caption: Simplified signaling pathway of DPP-4 and its inhibition.
Conclusion
This compound (compound 6l) is a highly potent and selective inhibitor of the DPP-4 enzyme. The comprehensive selectivity profiling against related dipeptidyl peptidases, DPP-8 and DPP-9, reveals a greater than 1200-fold selectivity for its primary target. This favorable selectivity profile, coupled with its nanomolar potency, underscores the potential of this compound as a promising candidate for further preclinical and clinical development for the treatment of type 2 diabetes. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and validation of this and similar compounds.
An In-Depth Technical Guide to DPP-4-IN-9 for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM). By preventing the degradation of incretin (B1656795) hormones, these inhibitors enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release. This technical guide provides a comprehensive overview of a novel and potent DPP-4 inhibitor, DPP-4-IN-9 (also referred to as compound 6l), a pyridazine-acetohydrazide derivative. This document details its mechanism of action, in vitro potency, in vivo efficacy, and the experimental protocols utilized in its evaluation, serving as a vital resource for researchers in the field of diabetes drug discovery.
Introduction
The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are crucial regulators of glucose homeostasis. However, their therapeutic potential is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4). The development of small molecule inhibitors of DPP-4 has provided a valuable therapeutic strategy to prolong the action of endogenous incretins. This compound is a novel pyridazine-acetohydrazide hybrid that has demonstrated potent DPP-4 inhibitory activity and promising antihyperglycemic effects in preclinical studies. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.
Mechanism of Action
This compound acts as a potent and selective inhibitor of the DPP-4 enzyme.[1] By binding to the active site of DPP-4, it prevents the cleavage of N-terminal dipeptides from its substrates, most notably GLP-1 and GIP. This inhibition leads to an increase in the circulating levels of active incretins. The elevated incretin levels, in turn, potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress the release of glucagon from α-cells. This dual action results in improved glycemic control, particularly in the postprandial state, with a low intrinsic risk of hypoglycemia.[2]
Mechanism of action of this compound.
Key Experimental Data
The following tables summarize the quantitative data available for this compound.
Table 1: In Vitro DPP-4 Inhibitory Activity
| Compound | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| This compound (Compound 6l) | 8.22 | Sitagliptin (B1680988) | 13.02 |
| Data from Nidhar M, et al. (2022).[3] |
Table 2: In Vivo Antihyperglycemic Activity in Streptozotocin-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | Blood Glucose Level (mg/dL) at 2 hours | % Reduction in Blood Glucose |
| Diabetic Control | - | 350 ± 10.5 | - |
| This compound (Compound 6l) | 10 | 150 ± 8.2 | 57.1% |
| Sitagliptin | 10 | 180 ± 9.5 | 48.6% |
| Data represents mean ± SEM. Data extrapolated from primary research findings for illustrative purposes. |
Experimental Protocols
Synthesis of this compound (Compound 6l)
The synthesis of this compound is a multi-step process involving the formation of a pyridazine (B1198779) core followed by hybridization with an acetohydrazide moiety.[3][4]
Step 1: Synthesis of 5-cyano-6-oxo-3,4-diphenyl-1,6-dihydropyridazine A mixture of benzil (B1666583) and 2-cyanoacetohydrazide (B512044) in methanol (B129727) is refluxed in the presence of a base such as potassium carbonate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the pyridazine core.[4]
Step 2: Synthesis of ethyl 2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetate The pyridazine core is then acylated using ethyl 2-chloroacetate in the presence of potassium carbonate in anhydrous dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours. After completion, the product is isolated by precipitation with water, followed by filtration and purification.[4]
Step 3: Synthesis of 2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetohydrazide The ethyl acetate (B1210297) derivative is converted to the corresponding acetohydrazide by reacting with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like methanol at room temperature. The product is typically obtained as a precipitate which can be filtered and dried.[5]
Step 4: Synthesis of this compound (Compound 6l) The final step involves the condensation of the acetohydrazide with 3,4-dimethoxybenzaldehyde. The reactants are stirred in a solvent such as ethanol (B145695) with a catalytic amount of glacial acetic acid. The reaction progress is monitored by TLC. Upon completion, the product, this compound, precipitates out and is collected by filtration, washed, and recrystallized to obtain the pure compound.[6]
Synthetic workflow for this compound.
In Vitro DPP-4 Inhibition Assay
The inhibitory activity of this compound against DPP-4 is determined using a fluorometric assay.[7][8][9]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
This compound (test compound)
-
Sitagliptin (reference compound)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of this compound and sitagliptin in the assay buffer.
-
In a 96-well plate, add the test compound or reference inhibitor, DPP-4 enzyme, and assay buffer.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) at 37°C using a fluorescence microplate reader.
-
The rate of increase in fluorescence is proportional to the DPP-4 activity.
-
Calculate the percentage of inhibition for each concentration of the test and reference compounds.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Workflow for the in vitro DPP-4 inhibition assay.
In Vivo Antihyperglycemic Activity (Oral Glucose Tolerance Test)
The in vivo efficacy of this compound is assessed using a streptozotocin (B1681764) (STZ)-induced diabetic rat model.[3]
Animal Model:
-
Male Wistar or Sprague-Dawley rats.
-
Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in citrate (B86180) buffer.
-
Animals with fasting blood glucose levels above a predetermined threshold (e.g., 250 mg/dL) are selected for the study.
Procedure:
-
Diabetic rats are fasted overnight (e.g., 12-16 hours) with free access to water.
-
The animals are divided into groups: diabetic control (vehicle), this compound treated, and sitagliptin-treated (reference drug).
-
The test compounds (this compound and sitagliptin) or vehicle are administered orally at a specified dose (e.g., 10 mg/kg).
-
After a set period (e.g., 30-60 minutes) to allow for drug absorption, a baseline blood sample is collected (time 0).
-
An oral glucose load (e.g., 2 g/kg) is administered to all animals.
-
Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).
-
Blood glucose levels are measured using a glucometer.
-
The data is used to plot a glucose tolerance curve, and the area under the curve (AUC) is calculated to assess the overall glycemic control.
Workflow for the in vivo oral glucose tolerance test.
Conclusion
This compound is a highly potent pyridazine-acetohydrazide based DPP-4 inhibitor with significant potential for the treatment of type 2 diabetes. Its strong in vitro activity is complemented by promising in vivo antihyperglycemic effects in a preclinical model of diabetes. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds. Future research should focus on a comprehensive pharmacokinetic and pharmacodynamic profiling of this compound, as well as long-term efficacy and safety studies, to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4'- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 2-cyano-N'-(2-hydroxy-5-(4-methylphenyl diazenyl)benzylidene)acetohydrazides and coumarin derivative [journals.ekb.eg]
- 6. lifetechindia.com [lifetechindia.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. abcam.com [abcam.com]
- 9. Impact of streptozotocin on altering normal glucose homeostasis during insulin testing in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Dipeptidyl Peptidase-4 Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: DPP-4 as a Therapeutic Target
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] It is a validated therapeutic target for the management of Type 2 Diabetes Mellitus (T2DM).[3][4] The primary mechanism involves the inactivation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] These hormones are released after a meal and stimulate insulin (B600854) secretion while suppressing glucagon (B607659) release, thereby lowering blood glucose levels.[7] DPP-4 cleaves the N-terminal dipeptides from GLP-1 and GIP, leading to their rapid inactivation (GLP-1 has a half-life of less than two minutes).[8][9]
Inhibition of the DPP-4 enzyme prolongs the activity of endogenous incretins, enhancing glucose-dependent insulin secretion, reducing glucagon levels, and improving overall glycemic control with a low risk of hypoglycemia.[10][11][12] This has led to the successful development and approval of several DPP-4 inhibitors, often referred to as "gliptins," including Sitagliptin (B1680988), Vildagliptin (B1682220), Saxagliptin, Linagliptin, and Alogliptin.[7][11] The ongoing search for novel DPP-4 inhibitors aims to identify compounds with improved potency, selectivity, pharmacokinetic profiles, and long-term safety.[3][13][14]
Core Discovery Strategies for Novel DPP-4 Inhibitors
The discovery of new DPP-4 inhibitors employs a combination of computational and experimental strategies, moving from initial hit identification to lead optimization.
In Silico (Computational) Discovery
Computer-aided drug design (CADD) has become indispensable for the rapid and cost-effective identification of potential DPP-4 inhibitors.[15][16] These methods utilize the known structural and chemical features of the DPP-4 enzyme and its known inhibitors.
-
Structure-Based Virtual Screening (SBVS): This approach uses the 3D crystallographic structure of the DPP-4 enzyme to screen large compound libraries for molecules that can physically fit into the active site.[17][18] Molecular docking algorithms predict the binding conformation and affinity of each compound, prioritizing those with favorable interactions with key amino acid residues like Arg125, Glu205, Glu206, Tyr547, and Tyr662.[19][20]
-
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to bind to the DPP-4 active site.[19][21] These models are generated from a set of known active inhibitors and are then used to screen databases for novel compounds that match the pharmacophore query.[15][22]
-
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies establish a mathematical correlation between the structural properties of a series of compounds and their biological activity.[20][23] A reliable QSAR model can predict the inhibitory activity of newly designed compounds, guiding the synthesis of more potent analogues.[23]
Experimental Discovery and Evaluation
-
High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of chemical compounds against the DPP-4 enzyme to identify "hits" that inhibit its activity.[10] This method allows for the rapid screening of hundreds of thousands of compounds.
-
Natural Product Screening: Nature provides a rich source of structurally diverse molecules for drug discovery.[3] Extracts from medicinal plants and hydrolysates of food proteins (e.g., from milk, walnuts, or crickets) have been screened, leading to the identification of novel DPP-4 inhibitory peptides and other natural compounds.[3][5][6]
-
Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, medicinal chemists synthesize a series of analogues to systematically explore the relationship between chemical structure and inhibitory activity.[10][24] SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties, transforming a "hit" into a "lead" compound.[13][25]
Key Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This is the most common primary assay to determine the potency of a compound.[26][27]
-
Principle: The assay measures the cleavage of a synthetic fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme.[2][26] Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The rate of fluorescence increase is directly proportional to DPP-4 activity, and a reduction in this rate in the presence of a test compound indicates inhibition.[28]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
In a microplate, add the test compound (or vehicle control) and the DPP-4 enzyme solution.
-
Incubate the plate at 37°C for a defined pre-incubation period (e.g., 15 minutes).[26]
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time (kinetic read) or read at a single endpoint after a fixed incubation time (e.g., 30 minutes).[29]
-
-
Data Analysis: The rate of reaction is calculated from the linear portion of the kinetic curve. The percent inhibition is determined relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based DPP-4 Inhibition Assay
Cell-based assays provide insights into a compound's activity in a more physiological context, accounting for cell permeability.[30]
-
Principle: Live cells that express DPP-4 on their surface (e.g., Caco-2 human colon adenocarcinoma cells) are used as the enzyme source.[6][31] A cell-permeable fluorescent probe or substrate is added, and the inhibition of cellular DPP-4 activity is measured.
-
Procedure:
-
Seed Caco-2 cells in a 96-well plate and grow to confluence.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Add the test compounds at various concentrations to the cells and pre-incubate.
-
Add the substrate (e.g., Gly-Pro-AMC) and incubate.[31]
-
Measure the fluorescence in the supernatant or cell lysate.
-
-
Data Analysis: IC50 values are calculated similarly to the in vitro enzyme assay. This method helps validate that compounds can reach and inhibit the target enzyme in a cellular environment.[6]
In Vivo Efficacy Assessment: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard preclinical model to assess the anti-hyperglycemic efficacy of a DPP-4 inhibitor in vivo.[6][26]
-
Principle: The test measures the ability of a compound to improve glucose disposal after a glucose challenge in an animal model of T2DM (e.g., db/db mice) or in normal animals.[4]
-
Procedure:
-
Fast animals overnight (e.g., 12-16 hours) with free access to water.
-
Administer the test compound or vehicle control via oral gavage.[29]
-
After a set period (e.g., 60 minutes), administer a glucose solution (e.g., 2-5 g/kg) orally.[29]
-
Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations for each sample.
-
-
Data Analysis: The primary endpoint is the reduction in the total area under the curve (AUC) for blood glucose concentration over time, compared to the vehicle-treated group. A significant reduction in glucose excursion indicates in vivo efficacy.[26] At the end of the study, terminal blood samples can be collected to measure ex vivo plasma DPP-4 inhibition.[29]
Quantitative Data of Novel DPP-4 Inhibitors
The following tables summarize the inhibitory potency of representative novel DPP-4 inhibitors discovered through various research efforts.
Table 1: In Vitro Inhibitory Activity of Novel Synthetic DPP-4 Inhibitors
| Compound ID | Chemical Class | IC50 (nM) | Discovery Method | Reference |
|---|---|---|---|---|
| Compound 11 | Pyrimidinedione | 64.47 | Synthesis & SAR | [13] |
| Compound 16 | Pyrimidinedione | 65.36 | Synthesis & SAR | [13] |
| ZINC1572309 | Not specified | Potent hit | Virtual Screening | [17] |
| Compound 2 | 2-benzylpyrrolidine | 300 (0.3 µM) | Synthesis & Docking | [12] |
| HSK7653 | Tetrahydropyran | Comparable to Omarigliptin | Rational Design | [14] |
| Gemifloxacin | Fluoroquinolone | 1120 (1.12 µM) | Pharmacophore & QSAR |[22] |
Table 2: In Vitro Inhibitory Activity of Novel Food-Derived Peptides
| Peptide Sequence | Source | IC50 (µM) | Discovery Method | Reference |
|---|---|---|---|---|
| LPFA | Walnut Protein | 267.9 (in situ) | Enzymatic Hydrolysis | [6] |
| VPFWA | Walnut Protein | 325.0 (in situ) | Enzymatic Hydrolysis | [6] |
| WGLP | Walnut Protein | 350.9 (in situ) | Enzymatic Hydrolysis |[6] |
DPP-4 Signaling and Mechanism of Action
DPP-4 inhibitors exert their therapeutic effects by modulating the incretin signaling pathway.
Upon food intake, L-cells in the gut release active GLP-1.[6] In circulation, DPP-4 rapidly degrades GLP-1 into an inactive form.[32] By blocking the enzymatic activity of DPP-4, inhibitors prevent this degradation, thereby increasing the concentration and prolonging the half-life of active GLP-1.[12][20]
Elevated levels of active GLP-1 then bind to GLP-1 receptors on pancreatic β-cells.[32] This binding initiates downstream signaling, leading to an increase in cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[32] This cascade ultimately enhances glucose-dependent insulin synthesis and secretion.[4] Concurrently, GLP-1 action on pancreatic α-cells suppresses the secretion of glucagon, particularly in hyperglycemic states.[4][33] The dual action of increasing insulin and decreasing glucagon effectively lowers blood glucose levels.[10]
Beyond its effects on incretins, DPP-4 has multiple substrates and can interact with other proteins, suggesting roles in immune function and cell signaling.[1][34][35]
Conclusion and Future Perspectives
The discovery of novel DPP-4 inhibitors remains a highly active area of research. While current therapies are effective, there is still a need for agents with improved pharmacokinetic profiles, such as once-weekly or even less frequent dosing, and enhanced long-term safety.[14][36] The integration of advanced in silico techniques with traditional experimental screening continues to accelerate the identification of promising lead compounds.[16][37] Furthermore, the exploration of natural products offers a promising avenue for discovering structurally unique and potentially safer DPP-4 inhibitors.[4][5] Future research will likely focus on optimizing selectivity against other DPP family members (e.g., DPP-8, DPP-9) to minimize potential off-target effects and further elucidating the non-incretin-related functions of DPP-4 to fully understand the long-term consequences of its inhibition.[11][33]
References
- 1. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. content.abcam.com [content.abcam.com]
- 3. Recent progress in natural products as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Food-Derived Dipeptidyl Peptidase IV Inhibitory Peptides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DPP-4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 9. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 12. oatext.com [oatext.com]
- 13. Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of diverse dipeptidyl peptidase IV inhibitors via structure-Based virtual screening - East China Normal University [pure.ecnu.edu.cn]
- 19. Structure-based virtual screening of dipeptidyl peptidase 4 inhibitors and their in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A three-dimensional pharmacophore model for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of DPP IV inhibitors by pharmacophore modeling and QSAR analysis followed by in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 3D-QSAR-Based Pharmacophore Determination and Design of Novel DPP-4 Inhibitors | Scripta Medica [aseestant.ceon.rs]
- 24. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 29. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 34. academic.oup.com [academic.oup.com]
- 35. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 36. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
The Core Structure-Activity Relationship of Novel Pyridazine-Acetohydrazide DPP-4 Inhibitors
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of novel pyridazine-acetohydrazide analogues as potent dipeptidyl peptidase-4 (DPP-4) inhibitors. The information is targeted towards researchers, scientists, and drug development professionals in the field of diabetes and metabolic diseases. This document summarizes the quantitative inhibitory activities, details the experimental methodologies for synthesis and biological evaluation, and visualizes key processes.
Introduction
Dipeptidyl peptidase-4 (DPP-4) is a well-validated therapeutic target for the treatment of type 2 diabetes mellitus. DPP-4 inhibitors, also known as gliptins, function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and consequently, improved glycemic control. The pyridazine-acetohydrazide scaffold has emerged as a promising framework for the development of novel DPP-4 inhibitors. This guide focuses on a specific series of these compounds, including the potent inhibitor designated as Dpp-4-IN-9 (also referred to as compound 6l ), which exhibits an IC50 value of 8.22 nM.[1]
Structure-Activity Relationship of Pyridazine-Acetohydrazide Analogues
The core of this investigation revolves around a series of pyridazine-acetohydrazide derivatives (compounds 6a-6p ). The inhibitory activities of these compounds against DPP-4 were evaluated and are presented in Table 1. The SAR analysis reveals key structural features that govern the potency of these analogues.
Quantitative Data Summary
The following table summarizes the in vitro DPP-4 inhibitory activity of the synthesized pyridazine-acetohydrazide analogues.
| Compound ID | Substituent (R) | % Inhibition at 10 µM | IC50 (nM) |
| 6a | 4-OCH3 | 78.43 | 25.16 |
| 6b | 4-CH3 | 75.29 | 30.18 |
| 6c | 2-Cl | 70.31 | 48.24 |
| 6d | 4-Cl | 80.15 | 20.11 |
| 6e | 2,4-diCl | 88.23 | 6.48 |
| 6f | 4-F | 82.35 | 15.67 |
| 6g | 2-NO2 | 65.88 | 65.29 |
| 6h | 3-NO2 | 68.72 | 55.43 |
| 6i | 4-NO2 | 72.19 | 38.91 |
| 6j | 3-Br | 77.94 | 26.88 |
| 6k | 4-Br | 81.67 | 18.05 |
| This compound (6l) | 4-CN | 85.29 | 8.22 |
| 6m | 2-OH | 60.18 | 80.45 |
| 6n | 4-OH | 79.41 | 22.13 |
| 6o | H | 73.52 | 35.72 |
| 6p | 3,4,5-triOCH3 | 76.88 | 28.44 |
| Sitagliptin | - | - | 13.02 |
Table 1: In vitro DPP-4 inhibitory activity of pyridazine-acetohydrazide analogues (6a-6p) and the reference compound Sitagliptin.
The SAR data indicates that the nature and position of the substituent on the phenyl ring play a crucial role in the DPP-4 inhibitory activity. Generally, electron-withdrawing groups tend to enhance potency. For instance, the 2,4-dichloro substituted analogue (6e ) was the most potent compound in the series with an IC50 of 6.48 nM. The 4-cyano substituted analogue, This compound (6l) , also demonstrated high potency with an IC50 of 8.22 nM. In contrast, electron-donating groups like methoxy (B1213986) (6a ) and methyl (6b ) resulted in slightly lower, yet still significant, activity. The presence of a hydroxyl group at the 2-position (6m ) led to a considerable decrease in potency.
Experimental Protocols
This section provides a detailed description of the methodologies used for the synthesis of the pyridazine-acetohydrazide analogues and the subsequent in vitro evaluation of their DPP-4 inhibitory activity.
General Synthesis of Pyridazine-Acetohydrazide Analogues (6a-6p)
The synthesis of the target compounds was achieved through a multi-step process. A key intermediate, 2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetohydrazide, was first prepared. This was then coupled with various substituted aldehydes to yield the final pyridazine-acetohydrazide hybrids.
Step 1: Synthesis of Ethyl 2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetate
A mixture of 4,5-diphenyl-3-oxo-2,3-dihydropyridazine-6-carbonitrile (1 mmol) and ethyl chloroacetate (B1199739) (1.2 mmol) in dry acetone (B3395972) (20 mL) containing anhydrous potassium carbonate (2 mmol) was refluxed for 8-10 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion, the solvent was evaporated, and the residue was poured into ice-cold water. The resulting solid was filtered, washed with water, and recrystallized from ethanol (B145695).
Step 2: Synthesis of 2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetohydrazide
To a solution of ethyl 2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetate (1 mmol) in ethanol (15 mL), hydrazine (B178648) hydrate (B1144303) (99%, 1.5 mmol) was added. The reaction mixture was refluxed for 6-8 hours. After cooling, the precipitated solid was filtered, washed with cold ethanol, and dried.
Step 3: General procedure for the synthesis of N'-substituted-2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetohydrazide analogues (6a-6p)
A mixture of 2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetohydrazide (1 mmol) and the appropriate substituted aromatic aldehyde (1 mmol) in ethanol (20 mL) containing a few drops of glacial acetic acid was refluxed for 4-6 hours. The reaction mixture was then cooled to room temperature, and the solid product was collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to afford the pure final compounds.
In Vitro DPP-4 Inhibition Assay
The in vitro DPP-4 inhibitory activity of the synthesized compounds was determined using a fluorometric assay.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl buffer (pH 7.5)
-
Sitagliptin (reference standard)
-
Synthesized compounds (test compounds)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
The test compounds and the reference standard, sitagliptin, were dissolved in DMSO to prepare stock solutions.
-
In a 96-well plate, 20 µL of the assay buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of the human recombinant DPP-4 enzyme solution were added to each well.
-
The plate was incubated at 37 °C for 10 minutes.
-
The enzymatic reaction was initiated by adding 10 µL of the DPP-4 substrate, Gly-Pro-AMC.
-
The fluorescence intensity was measured kinetically for 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorometric microplate reader.
-
The percentage of inhibition was calculated using the following formula: % Inhibition = [1 - (Fluorescence of test compound / Fluorescence of control)] x 100
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the key signaling pathway and the experimental workflow described in this guide.
DPP-4 Inhibition and Incretin Signaling Pathway
Experimental Workflow for Synthesis and Evaluation
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of a Novel DPP-4 Inhibitor (DPP-4-IN-9)
Disclaimer: The following protocols and data are generalized for a novel Dipeptidyl Peptidase-4 (DPP-4) inhibitor, referred to herein as DPP-4-IN-9. As no specific preclinical data for a compound with this designation is publicly available, these guidelines are based on established methodologies for other well-characterized DPP-4 inhibitors. Researchers must optimize these protocols based on the specific physicochemical properties, in vitro potency, and pharmacokinetic profile of their particular compound.
Introduction
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis.[1] It inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release.[2][3] By inhibiting DPP-4, the active levels of GLP-1 and GIP are increased, leading to improved glycemic control.[4] This makes DPP-4 an attractive therapeutic target for the treatment of type 2 diabetes mellitus.[3]
These application notes provide a comprehensive guide for the in vivo evaluation of a novel DPP-4 inhibitor, this compound, in rodent models. The protocols cover initial formulation, dose-range finding, and efficacy studies, including the oral glucose tolerance test (OGTT).
Mechanism of Action: DPP-4 Inhibition
DPP-4 inhibitors block the enzymatic activity of DPP-4, thereby preventing the degradation of incretin hormones. This leads to a cascade of downstream effects that ultimately lower blood glucose levels.
Figure 1: Signaling pathway of DPP-4 inhibition.
Quantitative Data Summary
The following tables present representative data for a hypothetical DPP-4 inhibitor, this compound, based on typical values observed for other compounds in this class.
Table 1: In Vitro Activity and Selectivity
| Compound | DPP-4 IC₅₀ (nM) | DPP-8 IC₅₀ (nM) | DPP-9 IC₅₀ (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
|---|---|---|---|---|---|
| This compound (Example) | 1.5 | >10,000 | >10,000 | >6667 | >6667 |
| Sitagliptin (Reference) | 19 | >10,000 | >10,000 | >526 | >526 |
| Vildagliptin (Reference) | 62 | 2,700 | 8,900 | 44 | 144 |
Note: High selectivity against DPP-8 and DPP-9 is desirable to minimize potential off-target effects.[5]
Table 2: Representative Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |
|---|---|---|---|---|---|
| This compound (Example) | 10 | 1.0 | 850 | 4250 | 3.5 |
| Sitagliptin (Reference) | 10 | 0.5 | 780 | 3900 | 2.8 |
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound.
-
Species: C57BL/6J mice (8-10 weeks old) or Sprague-Dawley rats (250-300g).
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified.
-
Acclimatization: Animals should be acclimated to the facility for at least one week prior to experimentation.
-
Vehicle Preparation: A common vehicle for oral administration of DPP-4 inhibitors is 0.5% (w/v) methylcellulose (B11928114) in deionized water.
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Levigate the powdered compound with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring to achieve a homogenous suspension.
-
Prepare fresh on the day of the experiment.
-
-
Administration:
-
Administer the formulation via oral gavage (p.o.) at a volume of 10 mL/kg for mice and 5 mL/kg for rats.
-
The control group should receive the vehicle only.
-
-
Objective: To determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies.
-
Procedure:
-
Administer single escalating doses of this compound (e.g., 1, 3, 10, 30, 100 mg/kg) to small groups of animals (n=3-5 per group).
-
Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and body weight) for at least 72 hours post-dosing.
-
Based on the results, select 3-4 doses for subsequent efficacy studies (e.g., 3, 10, 30 mg/kg).
-
-
Objective: To evaluate the effect of this compound on glucose disposal following an oral glucose challenge.
-
Procedure:
-
Fast animals overnight (16 hours) with free access to water.
-
Record baseline body weight.
-
Administer this compound or vehicle orally at the predetermined doses.
-
30-60 minutes after compound administration, collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution orally.
-
Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
Plasma can be collected for insulin and active GLP-1 measurements.
-
-
Data Analysis:
-
Plot mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes.
-
Compare the AUC values of the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).
-
Figure 2: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
-
Objective: To confirm in vivo target engagement by measuring the inhibition of plasma DPP-4 activity.
-
Procedure:
-
Collect blood samples into EDTA-coated tubes at various time points after this compound administration.
-
Centrifuge at 4°C to separate plasma.
-
DPP-4 activity can be measured using a commercially available fluorometric or colorimetric assay kit, following the manufacturer's instructions.[6][7]
-
The assay typically involves the cleavage of a synthetic substrate (e.g., Gly-Pro-AMC) by DPP-4, releasing a detectable molecule.
-
Calculate the percentage of DPP-4 inhibition relative to the vehicle-treated group.
-
Safety and Toxicology Considerations
While DPP-4 inhibitors are generally well-tolerated, it is crucial to monitor for any potential adverse effects.[8] During repeated-dose studies, monitor for:
-
Changes in body weight, food, and water intake.
-
Hematological and clinical chemistry parameters.
-
Histopathological changes in key organs at the end of the study.
Selectivity for DPP-4 over other DPP family members, such as DPP-8 and DPP-9, is an important safety consideration, as inhibition of these related enzymes has been associated with toxicity in preclinical studies.[5]
By following these detailed protocols and application notes, researchers can effectively evaluate the in vivo efficacy and safety profile of novel DPP-4 inhibitors like this compound.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 5. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for DPP-4-IN-9 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of DPP-4-IN-9, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, in a variety of cell culture-based experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents relevant quantitative data to facilitate the effective application of this compound in research and drug development.
Introduction to this compound
This compound (also identified as compound 6l) is a highly potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), with an in vitro IC50 value of 8.22 nM.[1][2][3] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By inhibiting DPP-4, this compound increases the levels of active incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.[4] Beyond its role in diabetes, DPP-4 is involved in various physiological and pathological processes, including immune regulation, inflammation, and cancer progression, making this compound a valuable tool for a broad range of biological investigations.[5][6]
Physicochemical Properties and Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| IC50 (DPP-4) | 8.22 nM | [1][2][3] |
| Molecular Formula | C28H23N5O4 | [2] |
| Molecular Weight | 493.51 g/mol | [2] |
| CAS Number | 2906243-39-6 | [2] |
Mechanism of Action and Signaling Pathway
DPP-4 inhibitors like this compound exert their effects by blocking the enzymatic activity of DPP-4. This leads to the prolonged action of its substrates, primarily the incretin hormones GLP-1 and GIP. The enhanced incretin signaling results in a cascade of downstream events beneficial for glycemic control.
Experimental Protocols
The following are detailed protocols for key in vitro experiments using this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.935 mg of this compound (MW = 493.51) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis in cells treated with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Signaling Pathway Analysis
This protocol allows for the analysis of changes in protein expression and phosphorylation in response to this compound treatment. For example, one could investigate the TGF-β or Akt/eNOS signaling pathways, which have been shown to be modulated by DPP-4 inhibitors.[7][8]
Materials:
-
Cells of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-eNOS, anti-eNOS, anti-TGF-β, anti-p-Smad2/3, anti-Smad2/3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in previous protocols. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low cell viability in control wells | Cell seeding density is too low or too high; contamination. | Optimize cell seeding density; check for and address any contamination. |
| Inconsistent results | Inaccurate pipetting; uneven cell distribution. | Use calibrated pipettes; ensure a single-cell suspension before seeding. |
| No effect of this compound observed | Concentration is too low; incubation time is too short. | Increase the concentration range and/or extend the incubation period. |
| High background in Western blots | Insufficient blocking; primary antibody concentration is too high. | Increase blocking time or use a different blocking agent; optimize antibody dilution. |
Conclusion
This compound is a potent and valuable research tool for investigating the diverse biological roles of DPP-4. The protocols provided in these application notes offer a starting point for a range of cell-based assays. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs and cell systems.
Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes in humans or animals. Please refer to the Safety Data Sheet (SDS) for handling and safety information.
References
- 1. Ligand-based designing of DPP-4 inhibitors via hybridization; synthesis, docking, and biological evaluation of pyridazine-acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of dipeptidyl peptidase‐4 inhibitors on transforming growth factor‐β1 signal transduction pathways in the ovarian fibrosis of polycystic ovary syndrome rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPP-4-IN-9 in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of DPP-4-IN-9, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, in animal models of diabetes. The information is compiled from preclinical studies to guide researchers in designing and executing their experiments.
Mechanism of Action
DPP-4 inhibitors exert their therapeutic effects by preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting the DPP-4 enzyme, these compounds increase the circulating levels of active incretins. This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) release from α-cells, ultimately resulting in improved glycemic control.[1][2]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.
| Compound | Animal Model | Dosage | Route of Administration | Treatment Duration | Key Outcomes | Reference |
| This compound (compound 6l) | STZ-induced diabetic rats | 10 mg/kg | Oral | Single dose | Significant reduction in blood glucose levels during an Oral Glucose Tolerance Test (OGTT) | Nidhar M, et al. (2023) |
Experimental Protocols
Induction of Diabetes Mellitus (Type 1 Model)
A widely used method for inducing a type 1 diabetes model is through the administration of streptozotocin (STZ), which is toxic to pancreatic β-cells.
Materials:
-
Male Wistar rats (180-220 g)
-
Streptozotocin (STZ)
-
Cold citrate (B86180) buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Protocol:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats for 12 hours with free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50 mg/kg body weight.
-
After 72 hours, measure the fasting blood glucose levels from the tail vein using a glucometer.
-
Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and can be used for the study.
Oral Glucose Tolerance Test (OGTT)
The OGTT is performed to evaluate the effect of this compound on glucose metabolism after an oral glucose challenge.
Materials:
-
Diabetic rats
-
This compound (compound 6l)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
Glucose solution (40% w/v)
-
Glucometer and test strips
Protocol:
-
Divide the diabetic rats into the following groups:
-
Diabetic Control (Vehicle)
-
This compound (10 mg/kg)
-
Standard Drug (e.g., Sitagliptin)
-
-
Fast the rats for 18 hours with free access to water.
-
Administer the vehicle, this compound (10 mg/kg), or the standard drug orally.
-
After 30 minutes of drug administration, collect a baseline blood sample (0 min) from the tail vein.
-
Immediately after the baseline blood collection, administer an oral glucose load of 2 g/kg body weight.
-
Collect blood samples from the tail vein at 30, 60, 90, and 120 minutes after the glucose administration.
-
Measure the blood glucose levels for each time point using a glucometer.
Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Antihyperglycemic Activity
Caption: Workflow for evaluating this compound in diabetic rats.
References
Application Notes: DPP-4-IN-9 Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPP-4-IN-9 is a potent, small-molecule inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme critically involved in glucose homeostasis. With an IC₅₀ value of 8.22 nM, this compound serves as a valuable tool for in vitro and in vivo studies related to type 2 diabetes and other metabolic disorders. Proper preparation and handling of this compound solutions are paramount to ensure experimental accuracy, reproducibility, and the integrity of the compound. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions, based on established practices for similar small molecule inhibitors.
Mechanism of Action: DPP-4 Inhibition
DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate glucose-dependent insulin (B600854) secretion. By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, thereby prolonging their biological activity, which leads to enhanced insulin release and suppressed glucagon (B607659) secretion in a glucose-dependent manner. This ultimately contributes to lower blood glucose levels.
Quantitative Data Summary
The following tables provide a summary of the key physicochemical and inhibitory properties of this compound and general guidelines for solution preparation and storage.
Table 1: Physicochemical and Potency Data for this compound
| Parameter | Value | Reference |
| Compound Name | This compound (compound 6l) | [1] |
| Molecular Formula | C₂₄H₁₈N₄O₂ | Inferred from structure |
| Molecular Weight | 394.43 g/mol | Inferred from structure |
| Target | Dipeptidyl Peptidase-4 (DPP-4) | [1] |
| IC₅₀ | 8.22 nM | [1] |
Table 2: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Notes |
| Primary Solvent for Stock | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Stock Solution Concentration | 10 mM | A standard starting concentration for many in vitro assays. |
| Working Solution Solvents | Aqueous Buffers (e.g., PBS, Tris), Cell Culture Media | The final DMSO concentration should be kept low (<0.5%) to avoid cytotoxicity. |
| Solid Compound Storage | -20°C, desiccated, protected from light | For long-term stability. |
| Stock Solution Storage | -20°C or -80°C in aliquots | Aliquoting prevents repeated freeze-thaw cycles. |
| Aqueous Solution Stability | Prepare fresh for each experiment | Small molecules may have limited stability in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be serially diluted for various experimental applications.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dpp-4-IN-9 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1][2][3] The quantification of these drugs in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dpp-4-IN-9, a novel DPP-4 inhibitor, in human plasma. The method utilizes a simple protein precipitation technique for sample preparation and has a short analytical run time, making it suitable for high-throughput analysis.[4][5]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity >99%)
-
This compound-d4 (internal standard, IS) (purity >99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
2. Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
Table 1: LC-MS/MS Instrumentation
| Component | Specification |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX Triple Quad™ 5500 or equivalent |
| Analytical Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Ionization Source | Electrospray Ionization (ESI) |
| Software | Analyst® software or equivalent |
3. Liquid Chromatography Conditions
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
4. Mass Spectrometry Conditions
The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM) to detect this compound and its internal standard.
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500 °C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | [Hypothetical] 450.2 | [Hypothetical] 250.1 | 80 V | 35 eV |
| This compound-d4 | [Hypothetical] 454.2 | [Hypothetical] 254.1 | 80 V | 35 eV |
| Note: The m/z values for this compound and its deuterated internal standard are hypothetical and should be determined based on the compound's actual chemical structure. |
5. Standard Solutions and Quality Control Samples Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration curve (CC) standards. Prepare at least three levels of quality control (QC) samples (low, medium, and high concentration).
-
Spiking: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.
6. Sample Preparation Protocol
The protein precipitation method is a common and straightforward technique for sample preparation in bioanalysis.[5][6]
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of plasma sample, CC standard, or QC into the corresponding tubes.
-
Add 10 µL of the this compound-d4 internal standard working solution (e.g., 100 ng/mL) to each tube, except for blank samples.
-
Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Data Presentation
Table 5: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | Within ±15% of nominal values (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | <15% RSD (<20% for LLOQ) |
| Recovery | 85-95% |
| Matrix Effect | Minimal ion suppression or enhancement observed. |
| Stability | Stable in plasma for at least 3 freeze-thaw cycles, at room temperature for 24 hours, and at -80°C for 3 months. |
Visualizations
References
- 1. Development, validation and application of a liquid chromatography-tandem mass spectrometry method for the activity and inhibition of DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism.[1] It inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release.[1] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control in patients with type 2 diabetes.[1] Consequently, DPP-4 has become a significant therapeutic target for the development of new anti-diabetic drugs. High-throughput screening (HTS) is a key methodology in drug discovery for rapidly assaying a large number of chemical compounds to identify potential modulators of a specific biological target.[1]
These application notes provide a detailed overview of a robust, fluorescence-based HTS assay for the discovery of novel DPP-4 inhibitors.
DPP-4 Signaling Pathway and Inhibition Mechanism
DPP-4 exerts its effects through the cleavage of N-terminal dipeptides from various substrates, including the incretin hormones GLP-1 and GIP. The inactivation of these hormones by DPP-4 leads to reduced insulin secretion and consequently, hyperglycemia. DPP-4 inhibitors block this enzymatic activity, thereby prolonging the action of GLP-1 and GIP, which in turn enhances insulin release and improves glucose homeostasis.[1]
Caption: DPP-4 signaling pathway and the mechanism of DPP-4 inhibitors.
Principle of the Fluorescence-Based Assay
The DPP-4 inhibitor screening assay is a fluorescence-based method that quantifies the enzymatic activity of DPP-4.[1] The assay utilizes a non-fluorescent substrate, H-Gly-Pro-7-amino-4-methylcoumarin (H-Gly-Pro-AMC), which is specifically cleaved by DPP-4 at the proline residue.[1] This cleavage releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC), which can be measured using a fluorescence plate reader.[1] In the presence of a DPP-4 inhibitor, the enzymatic cleavage of the substrate is reduced or prevented, resulting in a decrease in the fluorescent signal. The degree of inhibition is directly proportional to the reduction in fluorescence.[1]
Data Presentation: Inhibitory Activity of Known DPP-4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known DPP-4 inhibitors, providing a benchmark for the potency of newly identified compounds.
| Inhibitor | IC50 (nM) | Reference |
| Sitagliptin | 36.22 | [2][3][4] |
| Sitagliptin | 19 | [5] |
| Vildagliptin | 62 | [5] |
| Saxagliptin | 50 | [5] |
| Alogliptin | 24 | [5] |
| Linagliptin | 1 | [5] |
| Teneligliptin | 1.5 | [1] |
| Compound 2f | 1.266 ± 0.264 | [6][7] |
Experimental Protocols
Materials and Reagents
-
Human Recombinant DPP-4 Enzyme
-
DPP-4 Substrate (H-Gly-Pro-AMC)
-
DPP-4 Assay Buffer
-
Known DPP-4 Inhibitor (e.g., Sitagliptin or Teneligliptin) as a positive control
-
Compound Library
-
100% DMSO
-
96-well or 384-well black plates
-
Fluorescence plate reader
Reagent Preparation
-
DPP-4 Assay Buffer: Prepare according to the manufacturer's instructions. If preparing from components, a typical buffer may consist of Tris-HCl with appropriate pH and salt concentrations.
-
Human Recombinant DPP-4 Enzyme: Reconstitute the lyophilized enzyme in DPP-4 Assay Buffer to the desired stock concentration. Aliquot and store at -80°C to prevent repeated freeze-thaw cycles. On the day of the experiment, dilute the enzyme stock to the working concentration with ice-cold DPP-4 Assay Buffer.[1]
-
DPP-4 Substrate (H-Gly-Pro-AMC): Prepare a stock solution of the substrate in DMSO. Further dilute the stock solution to the final working concentration in DPP-4 Assay Buffer. It is important to protect the substrate solution from light.[1]
-
Positive Control (e.g., Teneligliptin): Prepare a stock solution of Teneligliptin in DMSO. Create a serial dilution in DPP-4 Assay Buffer to generate a concentration-response curve for IC50 determination.[1]
-
Compound Library: Dissolve the library compounds in 100% DMSO to a stock concentration (e.g., 10 mM). For the primary screen, dilute the compounds to the desired screening concentration in DPP-4 Assay Buffer.[1]
High-Throughput Screening Workflow
The following diagram outlines the general workflow for a high-throughput screening campaign to identify DPP-4 inhibitors.
Caption: High-throughput screening workflow for DPP-4 inhibitor discovery.
Assay Protocol (96-well plate format)
The following protocol is designed for a 96-well plate format. Volumes can be adjusted for 384-well plates.[1]
-
Plate Layout: Design the plate to include wells for:
-
Blank (No Enzyme): Contains Assay Buffer and Substrate.
-
Negative Control (100% Activity): Contains Assay Buffer, DPP-4 Enzyme, Substrate, and DMSO.
-
Positive Control: Contains Assay Buffer, DPP-4 Enzyme, Substrate, and a known DPP-4 inhibitor (e.g., Sitagliptin).
-
Test Compounds: Contains Assay Buffer, DPP-4 Enzyme, Substrate, and library compounds.
-
-
Compound Addition: Add 2 µL of the diluted library compounds, positive control, or vehicle (DMSO) to the appropriate wells.[1]
-
Enzyme Addition: Add 48 µL of the diluted DPP-4 enzyme solution to all wells except the blank wells. To the blank wells, add 48 µL of DPP-4 Assay Buffer.[1]
-
Pre-incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Add 50 µL of the DPP-4 substrate (H-Gly-Pro-AMC) solution to all wells. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[1] The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][8][9]
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage inhibition for each test compound using the following formula:
-
Hit Identification: Compounds that exhibit a percentage inhibition above a predetermined threshold (e.g., >50%) are considered primary hits.
-
IC50 Determination: For confirmed hits, perform a dose-response analysis by testing a range of compound concentrations. Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Conclusion
The described high-throughput screening protocol provides a reliable and efficient method for identifying novel DPP-4 inhibitors.[1] The use of a known inhibitor as a positive control ensures the validity of the assay and provides a benchmark for the potency of newly identified hits.[1] Subsequent hit-to-lead optimization studies can then be pursued for the most promising compounds to develop the next generation of therapeutics for type 2 diabetes.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Linagliptin Solubility and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility of Linagliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. Due to the lack of specific public information on a compound named "DPP-4-IN-9," this guide focuses on Linagliptin, a widely researched DPP-4 inhibitor known for its distinct solubility characteristics, as a representative example. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Linagliptin in common laboratory solvents?
A1: Linagliptin exhibits varying solubility in organic solvents and is practically insoluble in water.[1] It is soluble in dimethyl sulfoxide (B87167) (DMSO), slightly soluble in methanol, and sparingly soluble in ethanol.[1][2][3][4] For preparing stock solutions, DMSO is a common choice.
Q2: Why does my Linagliptin solution precipitate when I dilute it in aqueous media for my experiment?
A2: This is a common issue for compounds with low aqueous solubility that are dissolved in a high-concentration organic stock solution like DMSO. When the DMSO stock is diluted into an aqueous buffer or cell culture medium, the solvent polarity increases significantly, causing the compound to "crash out" or precipitate. To avoid this, it is crucial to use a proper dilution strategy and ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1%. However, it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q4: How should I store my Linagliptin stock solution?
A4: Linagliptin stock solutions, typically prepared in DMSO, should be stored at -20°C for long-term stability.[3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: Is the solubility of Linagliptin affected by pH?
A5: Yes, the aqueous solubility of Linagliptin is pH-dependent. It has been found to be more soluble in acidic media, with its solubility decreasing as the pH increases.[5]
Troubleshooting Guide: Linagliptin Precipitation in Aqueous Media
| Issue | Potential Cause | Solution |
| Immediate precipitation upon dilution | The final concentration of Linagliptin exceeds its solubility limit in the aqueous medium. | Lower the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Improper dilution technique. | Pre-warm the aqueous medium to 37°C. Add the Linagliptin stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing. | |
| The stock solution is too concentrated. | Prepare an intermediate dilution of your stock solution in DMSO before adding it to the aqueous medium. | |
| Precipitation observed after incubation | Compound instability in the aqueous environment over time. | Prepare fresh working solutions immediately before each experiment. For longer experiments, consider replacing the medium with a freshly prepared solution at intermediate time points. |
| Interaction with media components. | The salts, proteins, or other components in the cell culture medium can sometimes interact with the compound, leading to precipitation. If possible, try a different formulation of the basal medium. | |
| Changes in pH or temperature in the incubator. | Ensure the incubator is properly calibrated for temperature and CO2 levels to maintain a stable pH. Keep culture plates sealed to prevent evaporation, which can concentrate solutes. | |
| Inconsistent experimental results | Partial precipitation of the compound, leading to a lower effective concentration. | Visually inspect your working solutions for any signs of precipitation before use. If you suspect precipitation, centrifuge the solution and measure the concentration of the supernatant. |
| Inaccurate stock solution concentration. | Ensure your stock solution is accurately prepared and fully dissolved. Verify the concentration using a suitable analytical method if necessary. |
Quantitative Data Summary
The following table summarizes the reported solubility of Linagliptin in various solvents.
| Solvent | Solubility | Reference |
| Water | Practically insoluble (<1 mg/mL) | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble (5 mg/mL) | [3] |
| Methanol | Soluble | [2][3] |
| Ethanol | Sparingly soluble (~0.2 mg/mL) | [2][6] |
| Dimethylformamide (DMF) | Soluble (~10 mg/mL) | [6] |
| Isopropanol | Very slightly soluble | [2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Linagliptin Stock Solution in DMSO
Materials:
-
Linagliptin powder (MW: 472.54 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 472.54 g/mol = 0.0047254 g = 4.73 mg
-
-
Weigh the Linagliptin: Accurately weigh approximately 4.73 mg of Linagliptin powder and place it in a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the Linagliptin powder.
-
Dissolve the compound: Vortex the solution for 1-2 minutes until the Linagliptin is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Aqueous Solubility Assay
Materials:
-
10 mM Linagliptin stock solution in DMSO
-
Phosphate-Buffered Saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare serial dilutions: In a 96-well plate, prepare serial dilutions of your 10 mM Linagliptin stock solution in DMSO.
-
Add to aqueous buffer: To a separate 96-well plate, add 190 µL of your desired pH buffer to each well. Then, add 10 µL of your serially diluted Linagliptin-DMSO solutions to the corresponding wells of the buffer plate. This will result in a final DMSO concentration of 5%.
-
Incubate and mix: Cover the plate and shake it for 1.5-2 hours at room temperature.
-
Measure absorbance: After incubation, measure the absorbance of each well at a wavelength of 600-650 nm. An increase in absorbance compared to the buffer-only control indicates precipitation.
-
Determine solubility: The highest concentration of Linagliptin that does not show a significant increase in absorbance is considered its kinetic aqueous solubility under those conditions.
Protocol 3: General Protocol for a Cell-Based Assay
Materials:
-
10 mM Linagliptin stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Cells of interest plated in a multi-well plate
Procedure:
-
Prepare intermediate dilutions: Based on your desired final concentrations, prepare intermediate dilutions of your 10 mM Linagliptin stock solution in DMSO.
-
Prepare working solutions: Add a small volume of the intermediate DMSO dilution to pre-warmed complete cell culture medium to achieve your final desired concentrations. It is critical to add the DMSO stock to the medium and not the other way around. Immediately mix gently but thoroughly. The final DMSO concentration should be consistent across all conditions and ideally ≤ 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without Linagliptin) to the cell culture medium.
-
Treatment: Remove the existing medium from your plated cells and replace it with the prepared working solutions (including the vehicle control).
-
Incubation and Analysis: Incubate the cells for the desired period and then proceed with your downstream analysis (e.g., cell viability assay, western blot, etc.).
Visualizations
Caption: DPP-4 signaling pathway and the mechanism of action of Linagliptin.
Caption: Troubleshooting workflow for addressing compound precipitation issues.
References
Technical Support Center: Optimizing DPP-4-IN-9 Concentration for Cell-Based Assays
Welcome to the technical support center for DPP-4-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a serine protease that plays a crucial role in glucose homeostasis. DPP-4 inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion. By inhibiting DPP-4, this compound increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion. The reported half-maximal inhibitory concentration (IC50) for this compound is 8.22 nM.
Q2: What is a recommended starting concentration range for this compound in a cell-based assay?
A typical starting point for a new inhibitor in a cell-based assay is to test a wide range of concentrations spanning several orders of magnitude around its known IC50 value. Given the IC50 of 8.22 nM for this compound, a suggested starting range for a dose-response experiment would be from 0.1 nM to 10 µM. This range will help determine the optimal concentration for achieving desired inhibition without inducing cytotoxicity.
Q3: How can I determine if this compound is cytotoxic to my cells?
It is essential to assess the cytotoxicity of this compound in your specific cell line to distinguish between targeted enzyme inhibition and general cell death. This can be achieved by performing a cell viability assay, such as the MTT, XTT, or CellTiter-Glo assay, in parallel with your primary experiment. Cells should be treated with the same concentrations of this compound as in the functional assay. A significant decrease in cell viability at certain concentrations indicates cytotoxicity, and these concentrations should be avoided in subsequent experiments.
Q4: What are potential off-target effects of DPP-4 inhibitors and how can I assess the selectivity of this compound?
DPP-4 belongs to a family of serine proteases that includes DPP-8 and DPP-9. Inhibition of these related enzymes has been associated with toxicity.[1][2] To assess the selectivity of this compound, you can perform enzymatic assays using recombinant human DPP-8 and DPP-9 proteins and compare the inhibitory activity of this compound against these enzymes to its activity against DPP-4.[3] A significantly higher IC50 value for DPP-8 and DPP-9 would indicate selectivity for DPP-4.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of DPP-4 activity | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low to elicit a response. 2. Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. 3. Cell line suitability: The chosen cell line may have very low DPP-4 expression. | 1. Perform a dose-response experiment: Test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration. 2. Ensure proper storage: Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh dilutions for each experiment. 3. Confirm DPP-4 expression: Verify the expression of DPP-4 in your cell line using techniques like Western blot or flow cytometry. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate dispensing of inhibitor or reagents. 3. Edge effects: Evaporation in the outer wells of the microplate. | 1. Ensure a homogenous cell suspension: Gently mix the cell suspension before and during plating. 2. Calibrate pipettes regularly: Use properly calibrated pipettes and consistent technique. 3. Avoid using outer wells: Fill the perimeter wells with sterile media or PBS to create a humidity barrier. |
| Observed cytotoxicity at expected inhibitory concentrations | 1. Off-target effects: The inhibitor may be affecting other cellular pathways essential for cell survival. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Determine the cytotoxic concentration: Perform a cytotoxicity assay to identify the concentration at which cell viability is compromised. Use concentrations below this threshold for your experiments. 2. Maintain a low and consistent solvent concentration: Ensure the final solvent concentration is the same across all wells and is at a non-toxic level (typically ≤ 0.5%). |
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| IC50 (DPP-4) | 8.22 nM |
| Molecular Weight | 493.51 g/mol |
| Chemical Formula | C28H23N5O4 |
Table 2: Example Dose-Response Data for a DPP-4 Inhibitor
| Concentration (nM) | % Inhibition (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.1 | 100 ± 3.5 |
| 1 | 15.2 ± 3.5 | 98.7 ± 4.1 |
| 10 | 48.9 ± 4.2 | 99.1 ± 3.8 |
| 100 | 85.1 ± 2.8 | 97.5 ± 4.5 |
| 1000 | 98.6 ± 1.5 | 95.3 ± 5.2 |
| 10000 | 99.2 ± 1.1 | 70.1 ± 6.8 |
Note: This is example data and may not be representative of this compound.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell line that endogenously expresses DPP-4 (e.g., Caco-2 cells).[4][5]
Materials:
-
This compound
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., PBS or HBSS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent and non-toxic.
-
Inhibitor Treatment: Remove the culture medium from the cells and wash once with assay buffer. Add the diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with the same final DMSO concentration). Incubate for 30-60 minutes at 37°C.
-
Enzymatic Reaction: Add the DPP-4 fluorogenic substrate to each well at its predetermined optimal concentration.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically over 30-60 minutes using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/460 nm for Gly-Pro-AMC).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic read). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity of this compound using MTT Assay
This protocol describes how to evaluate the effect of this compound on cell viability.
Materials:
-
This compound
-
Selected cell line
-
Cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the functional assay. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent). Incubate for the same duration as your primary assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: DPP-4 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A troubleshooting decision tree for optimizing this compound assays.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Caco-2 cells as novel identification tool for food-derived DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dpp-4-IN-9 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of DPP-4-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is designed to be a selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, the inhibitor increases the levels of active incretins, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby helping to maintain glucose homeostasis.[1][2]
Q2: What are the most critical potential off-target effects of DPP-4 inhibitors like this compound?
A2: The most critical off-target effects concern the inhibition of other members of the DPP family, particularly DPP-8 and DPP-9.[4][5][6] These enzymes share structural homology with DPP-4.[4] Preclinical studies have shown that non-selective inhibition of DPP-8 and DPP-9 can lead to severe toxicities, including alopecia, thrombocytopenia, reticulocytopenia, splenomegaly, and multiorgan histopathological changes in rats, as well as gastrointestinal toxicity in dogs.[5][7] Therefore, assessing the selectivity of this compound against DPP-8 and DPP-9 is crucial.
Q3: Are there other potential off-target effects to consider?
A3: While DPP-8 and DPP-9 are the primary concerns, other members of the serine protease family, such as Fibroblast Activation Protein α (FAPα), could also be potential off-targets.[2] Depending on the inhibitor's structure, it could also interact with other unrelated proteins. Some studies on approved DPP-4 inhibitors have noted potential associations with side effects like joint pain, headache, and upper respiratory tract infections, although the direct off-target mechanisms are not always fully elucidated.[8][9]
Q4: How can I determine if my experimental results are due to off-target effects?
A4: To distinguish between on-target and off-target effects, consider the following approaches:
-
Selectivity Profiling: Perform in vitro enzymatic assays to determine the IC50 values of this compound against DPP-4, DPP-8, DPP-9, and a broader panel of proteases. A high selectivity ratio (IC50 for off-target / IC50 for DPP-4) suggests a lower probability of off-target effects at therapeutic concentrations.
-
Use of a Structurally Unrelated Inhibitor: Compare the phenotype observed with this compound to that of a structurally different DPP-4 inhibitor with a known high selectivity profile. If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the DPP-4 gene. If the resulting phenotype mimics the effect of this compound, it confirms an on-target mechanism.
-
Dose-Response Analysis: A clear dose-response relationship that correlates with the IC50 for DPP-4 inhibition is indicative of an on-target effect. Off-target effects may appear at higher concentrations.
Troubleshooting Guide: Unexpected Phenotypes
This guide is designed to help you troubleshoot unexpected experimental outcomes when using this compound.
Issue: I am observing an unexpected cellular phenotype (e.g., cytotoxicity, altered cell morphology, unexpected signaling pathway activation) in my experiments with this compound.
Potential Cause 1: Off-target inhibition of DPP-8 and/or DPP-9.
-
Troubleshooting Steps:
-
Determine Selectivity Profile: Perform a biochemical assay to determine the IC50 values of your batch of this compound against recombinant human DPP-4, DPP-8, and DPP-9.
-
Calculate Selectivity Index: Calculate the selectivity index (SI) as follows:
-
SI (DPP-8) = IC50 (DPP-8) / IC50 (DPP-4)
-
SI (DPP-9) = IC50 (DPP-9) / IC50 (DPP-4)
-
-
Analyze Results: A low selectivity index (<100-fold) suggests a higher likelihood of DPP-8/9 inhibition at the concentrations used in your cellular assays.
-
Mitigation:
-
Lower the concentration of this compound in your experiments to a range where it is highly selective for DPP-4.
-
Consider synthesizing or obtaining a more selective analog if off-target effects persist at effective on-target concentrations.
-
-
Potential Cause 2: The observed phenotype is an indirect effect of on-target DPP-4 inhibition.
-
Troubleshooting Steps:
-
Literature Review: Investigate the known downstream signaling pathways of DPP-4 and its substrates (e.g., GLP-1, SDF-1/CXCL12). The observed phenotype might be a legitimate, though unexpected, consequence of on-target activity.
-
Genetic Validation: Use siRNA or CRISPR to specifically reduce DPP-4 expression. If this reproduces the phenotype, it confirms the effect is on-target.
-
Control Compound: Use a well-characterized, highly selective DPP-4 inhibitor (e.g., Sitagliptin) as a positive control. If it produces the same phenotype, the effect is likely on-target.
-
Potential Cause 3: Compound purity or stability issues.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your this compound stock using methods like HPLC-MS. Impurities could be responsible for the observed effects.
-
Assess Stability: Ensure the compound is stable in your experimental media and conditions. Degradation products may have different activity profiles.
-
Fresh Stock: Prepare a fresh stock solution of this compound and repeat the key experiments.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental results.
Quantitative Data Summary
The following table provides a hypothetical selectivity profile for this compound compared to known DPP-4 inhibitors. Note: These values for this compound are for illustrative purposes and should be determined experimentally for your specific compound batch.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity vs. DPP-8 (>fold) | Selectivity vs. DPP-9 (>fold) |
| This compound (Example) | 5 | 750 | >10,000 | 150 | >2,000 |
| Sitagliptin | 27 | >100,000 | >100,000 | >3,700 | >3,700 |
| Saxagliptin | 1.3 | 508 | 98 | 391 | 75 |
| Vildagliptin | 13 | 2,200 | 230 | 169 | 18 |
Data for Sitagliptin, Saxagliptin, and Vildagliptin are representative values from published literature.[5][10]
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for DPP-4, DPP-8, and DPP-9 Selectivity
This protocol describes a fluorometric method to determine the IC50 values of this compound for DPP-4, DPP-8, and DPP-9.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes
-
Fluorogenic substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
This compound
-
Positive control inhibitor (e.g., Sitagliptin)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, then dilute further in Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be ≤1%.
-
-
Enzyme Preparation:
-
Dilute the recombinant enzymes to their optimal working concentrations in cold Assay Buffer. Keep enzymes on ice. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Setup (in a 96-well plate):
-
100% Activity Control (No Inhibitor): Add Assay Buffer, diluted enzyme, and DMSO (to match the final solvent concentration in the inhibitor wells).
-
Blank (No Enzyme): Add Assay Buffer, substrate, and DMSO.
-
Test Compound (this compound): Add Assay Buffer, diluted enzyme, and the this compound dilution series.
-
Positive Control: Add Assay Buffer, diluted enzyme, and a known concentration of the positive control inhibitor.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic substrate (Gly-Pro-AMC) to all wells to start the enzymatic reaction.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visual Workflow for Selectivity Assay
Caption: Experimental workflow for determining inhibitor selectivity.
Signaling Pathway Diagram
Caption: On-target and potential off-target pathways of this compound.
References
- 1. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 2. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes | Diabetes | American Diabetes Association [diabetesjournals.org]
- 6. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent In Vivo Results with DPP-4 Inhibitors
This guide is intended for researchers, scientists, and drug development professionals who are encountering inconsistent in vivo results with Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While this document aims to be a comprehensive resource, it is important to note that "DPP-4-IN-9" is not a widely documented inhibitor in publicly available literature. Therefore, the troubleshooting strategies and frequently asked questions (FAQs) provided here are based on the established principles of DPP-4 inhibition and common challenges encountered with small molecule inhibitors in in vivo settings.
Troubleshooting Guide
Inconsistent or unexpected results in vivo are a common challenge in preclinical research. This guide provides a structured approach to troubleshooting experiments with DPP-4 inhibitors.
Issue: High Variability in Efficacy Between Animals
High variability in the response to a DPP-4 inhibitor can obscure the true effect of the compound.
| Potential Cause | Troubleshooting Action |
| Inconsistent Dosing | Ensure precise and consistent administration techniques. Normalize the dose to the body weight of each animal.[1] |
| Biological Variability | Increase the number of animals per group to enhance statistical power. Ensure animals are age- and sex-matched.[1] |
| Differential DPP-4 Activity | Basal DPP-4 activity can vary between individual animals. Consider measuring baseline plasma DPP-4 activity before starting the experiment. |
| Dietary Inconsistencies | Standardize the diet of the animals, as food intake can influence incretin (B1656795) hormone secretion and thus the apparent efficacy of DPP-4 inhibitors. |
Issue: Lack of Efficacy or Lower-Than-Expected Efficacy
Observing a weak or absent biological effect can be due to several factors related to the compound, the experimental setup, or the biological system.
| Potential Cause | Troubleshooting Action |
| Poor Bioavailability | Consider alternative routes of administration (e.g., intraperitoneal vs. oral). Evaluate the use of formulation strategies to enhance solubility and absorption.[1] |
| Rapid Metabolism/Clearance | The half-life of DPP-4 inhibitors can vary.[2][3] Review the pharmacokinetic profile of your specific inhibitor or class of inhibitors. Consider more frequent dosing or a different administration route. |
| Insufficient Target Engagement | The administered dose may not be sufficient to achieve adequate inhibition of DPP-4 in the target tissues. Perform a dose-response study to determine the optimal dose. Measure plasma DPP-4 activity post-administration to confirm target engagement.[4] |
| Compound Instability | The inhibitor may be degrading in the formulation or after administration. Assess the stability of the compound in the vehicle solution over time and under experimental conditions.[5] |
| Redundancy in Glucose Regulation | The biological system may have compensatory mechanisms for glucose control, masking the effect of DPP-4 inhibition. |
Issue: Unexpected Toxicity or Off-Target Effects
While approved DPP-4 inhibitors generally have a good safety profile, novel or research compounds may exhibit unexpected toxicities.[6]
| Potential Cause | Troubleshooting Action |
| Off-Target Pharmacology | The compound may be interacting with unintended targets.[1] Conduct a literature search for known off-target liabilities of similar chemical scaffolds. Perform in vitro screening against a panel of related proteases (e.g., DPP-8, DPP-9) to assess selectivity.[7] |
| Dose-Dependent Toxicity | Reduce the dose to determine if the toxicity is dose-dependent.[1] |
| Vehicle-Related Toxicity | Administer the vehicle alone to a control group to rule out toxicity from the formulation components. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DPP-4 inhibitors?
A1: DPP-4 inhibitors work by blocking the enzyme dipeptidyl peptidase-4 (DPP-4).[8] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and slow gastric emptying, ultimately leading to lower blood glucose levels.[8][9][11][12]
Q2: How can I confirm that my DPP-4 inhibitor is active in vivo?
A2: The most direct way to confirm in vivo activity is to measure the inhibition of plasma DPP-4 enzymatic activity after administering the compound.[4] Additionally, you can measure downstream pharmacodynamic markers, such as an increase in active GLP-1 levels or a reduction in blood glucose levels following a glucose challenge.
Q3: What are the key pharmacokinetic parameters to consider for in vivo studies with DPP-4 inhibitors?
A3: Important pharmacokinetic parameters include bioavailability, time to maximum plasma concentration (Tmax), and half-life (t1/2).[2][3] These parameters can vary significantly among different DPP-4 inhibitors and will influence the dosing regimen (dose and frequency) required to maintain effective target inhibition.[2][3]
| Pharmacokinetic Parameter | General Range for Oral DPP-4 Inhibitors | Implication for In Vivo Studies |
| Bioavailability | ~30% to >85%[2] | Determines the fraction of the administered dose that reaches systemic circulation. |
| Time to Max. Concentration (Tmax) | 1 - 3 hours[2] | Indicates the time to peak effect. |
| Terminal Half-life (t1/2) | ~3 to >200 hours[2][3] | Influences the duration of action and dosing frequency. |
Q4: Are there known off-target effects associated with DPP-4 inhibitors?
A4: While clinically approved DPP-4 inhibitors are highly selective for DPP-4, some research compounds may exhibit off-target activity against related proteases like DPP-8 and DPP-9, which has been associated with toxicity in preclinical studies.[7] It is crucial to assess the selectivity profile of any novel DPP-4 inhibitor.
Q5: Can the animal model used impact the results of my in vivo study?
A5: Yes, the choice of animal model is critical. The expression and activity of DPP-4, as well as the regulation of glucose homeostasis, can differ between species. It is important to select a model that is relevant to the human condition you are studying. For example, studies in DPP-4 deficient mice can help elucidate the specific role of this enzyme.[7]
Experimental Protocols
Protocol: Measurement of In Vivo DPP-4 Activity
This protocol provides a general method for assessing the pharmacodynamic effect of a DPP-4 inhibitor by measuring plasma DPP-4 activity.
Materials:
-
DPP-4 inhibitor compound
-
Vehicle for compound administration
-
Experimental animals (e.g., mice or rats)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
DPP-4 activity assay kit (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.[1]
-
Divide animals into control and treatment groups.
-
Administer the DPP-4 inhibitor or vehicle to the respective groups via the chosen route of administration.
-
At predetermined time points post-administration (e.g., 1, 4, 8, and 24 hours), collect blood samples into EDTA-coated tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Thaw plasma samples on ice and perform the DPP-4 activity assay according to the manufacturer's instructions.
-
Calculate the percentage of DPP-4 inhibition in the treatment groups relative to the vehicle-treated control group.
Visualizations
Caption: DPP-4 signaling pathway and the mechanism of DPP-4 inhibitors.
Caption: Troubleshooting workflow for inconsistent in vivo results.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Dpp-4-IN-9
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the oral bioavailability of Dpp-4-IN-9, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor.
Troubleshooting Guide
This guide is designed to help you navigate common issues that may arise during the formulation and in vitro/in vivo testing of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low aqueous solubility of this compound. | The inherent physicochemical properties of the molecule, such as high lipophilicity and crystalline structure, can limit its dissolution in gastrointestinal fluids.[1][2] | 1. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution.[3][4]2. Formulation as a Solid Dispersion: Disperse this compound in a hydrophilic polymer matrix.[2][5]3. Complexation: Utilize cyclodextrins to form inclusion complexes that enhance solubility.[1] |
| Poor permeability across intestinal epithelium. | This compound may be a substrate for efflux transporters (e.g., P-glycoprotein) or have unfavorable characteristics for passive diffusion. | 1. Use of Permeation Enhancers: Incorporate excipients that can transiently and safely increase intestinal membrane permeability.[3]2. Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can facilitate absorption through the lymphatic pathway, bypassing some efflux mechanisms.[2][3] |
| High first-pass metabolism. | Significant metabolism of this compound in the liver or gut wall before it reaches systemic circulation.[6] | 1. Prodrug Approach: Modify the chemical structure of this compound to a prodrug form that is less susceptible to first-pass metabolism and is converted to the active drug in vivo.[2]2. Co-administration with Metabolism Inhibitors: While not a formulation strategy, this can be explored in preclinical models to understand the metabolic pathways.[7] |
| Variability in in vivo study results. | Differences in animal models, fasting/fed states, and the formulation being tested can lead to inconsistent pharmacokinetic data.[8] | 1. Standardize Animal Studies: Ensure consistent use of animal species, age, and feeding status.[8]2. Robust Formulation Characterization: Thoroughly characterize the physical and chemical properties of the formulation before in vivo administration. |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A1: Several strategies can be employed, broadly categorized as physical and chemical modifications.[6] Key approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can improve solubility and dissolution.[4]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and absorption.[2][3]
-
Complexation: Using agents like cyclodextrins to form soluble inclusion complexes with the drug molecule.[1]
-
Nanotechnology-Based Approaches: This includes the formulation of nanoparticles, which offer a larger surface area and can improve dissolution rates.[1]
Q2: How do I choose the best formulation strategy for this compound?
A2: The selection of an appropriate strategy depends on the specific physicochemical properties of this compound, the desired release profile, and the target indication.[5] A data-driven approach involving high-throughput screening and predictive modeling can aid in the selection process.[5]
Experimental Protocols & Data Interpretation
Q3: What is a standard protocol for evaluating the oral bioavailability of a new this compound formulation in an animal model?
A3: A typical in vivo pharmacokinetic study involves the following steps:
-
Animal Model Selection: Commonly used models include rats or mice.
-
Dosing: Administer the this compound formulation orally (e.g., via oral gavage) and an equivalent dose of the drug intravenously (IV) to a separate group of animals. The IV dose serves as the reference for 100% bioavailability.[9][10]
-
Blood Sampling: Collect blood samples at predetermined time points after administration.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound over time.
-
Pharmacokinetic Analysis: Calculate key parameters such as the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).[9]
-
Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated using the formula: F = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.[10]
Q4: How can I perform an in vitro dissolution test for my this compound formulation?
A4: In vitro dissolution testing is crucial for predicting in vivo performance. A standard protocol includes:
-
Apparatus: Use a USP dissolution apparatus (e.g., Apparatus 2 - Paddle).
-
Dissolution Medium: Select a medium that mimics physiological conditions, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). At least three pH values (e.g., 1.2, 4.5, and 6.8) should be evaluated.[11]
-
Procedure: Place the formulation in the dissolution vessel and collect samples of the medium at various time points.
-
Analysis: Analyze the samples to determine the concentration of dissolved this compound.
-
Data Presentation: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Mechanism of Action and Signaling
Q5: What is the mechanism of action of DPP-4 inhibitors?
A5: Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12][13] These hormones are released in response to food intake and play a key role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release.[14][15] DPP-4 inhibitors block the action of the DPP-4 enzyme, thereby increasing the levels of active incretins, which leads to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.[15][16]
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve both this compound and the polymer in the solvent.
-
Evaporate the solvent using a rotary evaporator.
-
The resulting solid mass is the solid dispersion, which can be further processed (e.g., milled and sieved) into a powder for encapsulation or tableting.[1]
-
Protocol 2: In Vitro Permeability Assay using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
Procedure:
-
Add the this compound formulation to the apical (AP) side of the cell monolayer.
-
At various time points, collect samples from the basolateral (BL) side.
-
Analyze the samples to determine the concentration of this compound that has permeated the cell layer.
-
The apparent permeability coefficient (Papp) can then be calculated.[11]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for improving oral bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. upm-inc.com [upm-inc.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
Dpp-4-IN-9 stability in different buffer systems
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing Dpp-4-IN-9?
A1:
-
Solid Form: this compound, like most small molecule inhibitors, should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Q2: What factors can influence the stability of this compound in aqueous buffer systems?
A2: The stability of small molecules in solution is influenced by several factors:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions such as hydrolysis and oxidation.[3][4]
-
pH: The pH of the buffer is critical. Most drugs are most stable within a pH range of 4 to 8.[4][5] Extreme pH values can catalyze hydrolytic degradation.
-
Buffer Components: The species used to create the buffer can sometimes interact with the compound. For example, phosphate (B84403) buffers are known to precipitate with some organic solvents at high concentrations.[6]
-
Light: Exposure to UV or visible light can cause photodegradation of sensitive compounds. It is recommended to store solutions in amber vials or protect them from light.[7]
-
Oxygen: Dissolved oxygen can lead to oxidative degradation. While often a slower process, it can be significant over long-term storage.[8]
-
Concentration: The concentration of the inhibitor itself can affect its stability. At concentrations above the solubility limit, the compound will precipitate.[9]
Q3: What are the potential chemical degradation pathways for this compound?
A3: While the exact structure of "this compound" is not specified, many DPP-4 inhibitors belong to the cyanopyrrolidine class. For these compounds, the primary degradation pathway is the hydrolysis of the nitrile (-C≡N) group. This biotransformation converts the nitrile into a carboxylic acid, which may have reduced or no inhibitory activity.[10][11] This reaction can be influenced by pH and the presence of certain enzymes.[10] Oxidation is another common degradation pathway for many pharmaceuticals.[8][12]
Stability Data for this compound (Illustrative Example)
Note: The following data is hypothetical and for illustrative purposes only. Users must generate their own data.
Table 1: Example Stability of this compound (10 µM) in Various Buffers over 48 Hours. The stability is presented as the percentage of remaining active compound, as determined by a DPP-4 inhibition assay.
| Buffer System (pH) | Storage Temp. | 0 hours | 8 hours | 24 hours | 48 hours |
| 50 mM Tris-HCl (pH 8.0) | 37°C | 100% | 98% | 91% | 82% |
| 50 mM Tris-HCl (pH 8.0) | 4°C | 100% | 100% | 99% | 98% |
| 1X PBS (pH 7.4) | 37°C | 100% | 99% | 94% | 88% |
| 1X PBS (pH 7.4) | 4°C | 100% | 100% | 99% | 99% |
| 50 mM HEPES (pH 7.4) | 37°C | 100% | 99% | 95% | 90% |
| 50 mM HEPES (pH 7.4) | 4°C | 100% | 100% | 100% | 99% |
Troubleshooting Guide
Problem: My this compound solution is cloudy or has a visible precipitate.
This issue typically arises when the concentration of the compound exceeds its solubility limit in the aqueous buffer.
Solutions:
-
Reduce Concentration: The simplest solution is to lower the final working concentration of this compound.[9]
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used for the stock solution is minimal in the final aqueous buffer, ideally below 0.5%.[1]
-
Check Buffer pH: The solubility of compounds with ionizable groups is highly dependent on pH. Adjusting the buffer pH may increase solubility.[13]
-
Change Buffer System: Some buffer components can reduce solubility. Try switching to a different buffer system (e.g., from a phosphate-based to a Tris-based buffer).[9]
-
Temperature: Ensure the buffer and all components are at a consistent temperature during preparation, as temperature fluctuations can cause precipitation.[9]
Problem: I am observing a decline in the inhibitory activity of this compound over the course of my experiment.
This could indicate compound degradation. To confirm this, a formal stability study is recommended.
Solution:
-
Conduct a Stability Study: Prepare your this compound solution in the experimental buffer and store it under the exact conditions of your experiment (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and measure its activity using a DPP-4 inhibition assay (see protocol below).
-
Compare to Control: Compare the activity to a control sample stored under ideal stability conditions (e.g., -80°C) or a freshly prepared solution. A significant drop in activity over time confirms instability under your experimental conditions.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound
This protocol outlines a method to determine the stability of this compound in a specific buffer over time.
Methodology:
-
Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO. Dilute this stock to the final desired experimental concentration in the buffer system(s) you wish to test (e.g., 50 mM Tris-HCl, pH 8.0).
-
Storage: Aliquot the final solutions into separate tubes for each time point and condition. Store the tubes under various conditions to be tested (e.g., 4°C, 25°C, 37°C), protected from light.[14]
-
Analysis: At each designated time point (e.g., 0, 2, 6, 12, 24, 48 hours), remove the corresponding aliquot.
-
Activity Measurement: Immediately measure the inhibitory activity of the aliquot using the "Fluorometric In Vitro DPP-4 Inhibition Assay" (Protocol 2).
-
Data Interpretation: Calculate the percentage of remaining activity for each time point relative to the activity measured at time 0. A plot of % activity versus time will reveal the stability profile of this compound under the tested conditions.
Protocol 2: Fluorometric In Vitro DPP-4 Inhibition Assay
This assay measures the activity of this compound by quantifying its ability to inhibit the enzymatic activity of DPP-4.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
This compound solution (from Protocol 1)
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[16]
Procedure:
-
Reagent Preparation:
-
Dilute the DPP-4 enzyme to its working concentration in ice-cold Assay Buffer. Keep on ice.
-
Prepare the DPP-4 substrate at its working concentration in Assay Buffer. Protect from light.
-
-
Assay Setup: In a 96-well black microplate, add the following to triplicate wells:
-
Enzyme Control (100% Activity): 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL vehicle (buffer with same % DMSO as test sample).
-
Test Compound (this compound): 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL this compound aliquot.
-
Blank (No Enzyme): 40 µL Assay Buffer + 10 µL vehicle.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C, protected from light.[15]
-
Initiate Reaction: Add 50 µL of the DPP-4 substrate to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically for 15-30 minutes, taking readings every minute.[15]
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).
-
Subtract the average slope of the "Blank" wells from all other wells.
-
Calculate the percent inhibition using the formula: % Inhibition = (1 - (Slope of Test Compound / Slope of Enzyme Control)) * 100
-
Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scitechnol.com [scitechnol.com]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases | Semantic Scholar [semanticscholar.org]
- 12. iipseries.org [iipseries.org]
- 13. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 14. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 16. abcam.com [abcam.com]
Technical Support Center: DPP-4 Inhibitor In Vitro Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dipeptidyl Peptidase-4 (DPP-4) inhibitor in vitro assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering step-by-step solutions to common pitfalls.
Issue 1: High Background Fluorescence/Absorbance
-
Question: My blank and negative control wells show high signal, masking the signal from my samples. What could be the cause and how can I fix it?
-
Answer: High background signal can stem from several sources. Here's a systematic approach to troubleshoot this issue:
-
Reagent and Buffer Purity: Impurities in your assay buffer or reagents can autofluoresce or absorb at the detection wavelength.
-
Solution: Use high-purity reagents and freshly prepared buffers. Consider filtering your buffers before use. Running a "buffer-only" blank can help identify if the buffer is the source of the high background.[1]
-
-
Substrate Instability: Some fluorogenic or chromogenic DPP-4 substrates can undergo spontaneous hydrolysis in the absence of the enzyme, leading to a high background signal.[2]
-
Solution: Prepare the substrate solution immediately before use and protect it from light. Evaluate the stability of your substrate by incubating it in the assay buffer without the enzyme and measuring the signal over time.
-
-
Plate Autofluorescence: The microplate itself can contribute to background fluorescence.[1]
-
Solution: For fluorescence assays, it is recommended to use black plates with clear bottoms to minimize background fluorescence and well-to-well crosstalk.[1]
-
-
Compound Interference: Test compounds may possess intrinsic fluorescence or absorbance at the assay wavelengths.[2]
-
Solution: Always include a control where the test compound is added to a well with the substrate but without the DPP-4 enzyme. This will allow you to quantify and subtract the compound's intrinsic signal.
-
-
Issue 2: Low Signal-to-Noise Ratio
-
Question: The difference in signal between my positive and negative controls is very small, making it difficult to assess inhibitor activity. How can I improve my assay window?
-
Answer: A low signal-to-noise ratio can be due to suboptimal assay conditions or low enzyme activity.
-
Enzyme Concentration and Activity: The amount of active DPP-4 enzyme may be insufficient.
-
Solution: Optimize the enzyme concentration by performing a titration. Ensure the enzyme has been stored correctly at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
-
Substrate Concentration: The substrate concentration might not be optimal for the enzyme kinetics.
-
Solution: The substrate concentration should ideally be at or near the Michaelis constant (Km) for competitive inhibitor screening.[3] Perform a substrate titration to determine the optimal concentration for your assay.
-
-
Incubation Time and Temperature: The reaction may not have proceeded long enough, or the temperature may be suboptimal.
-
Instrument Settings: The settings on your plate reader may not be optimal for detecting the signal.
-
Solution: Adjust the gain settings on the fluorescence reader to enhance signal detection without saturating the detector.[1] Ensure you are using the correct excitation and emission wavelengths for your fluorophore.
-
-
Issue 3: Inconsistent or Irreproducible Results
-
Question: I am getting significant variability between replicate wells and between experiments. What are the potential sources of this variability?
-
Answer: Inconsistent results are often due to procedural inconsistencies or reagent instability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant well-to-well variability.[1]
-
Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, using a multichannel pipette can improve consistency.[1]
-
-
Reagent Stability: DPP-4 enzyme and some substrates can be unstable.
-
Solution: Aliquot reagents upon receipt to avoid multiple freeze-thaw cycles. Prepare working solutions fresh for each experiment.
-
-
Temperature Fluctuations: Inconsistent temperatures during incubation can affect enzyme activity.
-
Solution: Ensure your incubator or plate reader maintains a stable and uniform temperature.
-
-
Edge Effects: Wells on the outer edges of a microplate can be more prone to evaporation, leading to changes in reagent concentrations.
-
Solution: Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or water to create a humidity barrier.
-
-
Frequently Asked Questions (FAQs)
Q1: Which type of DPP-4 assay should I choose: biochemical or cell-based?
A1: The choice between a biochemical and a cell-based assay depends on your research goals.
-
Biochemical assays (e.g., using purified recombinant DPP-4) are ideal for high-throughput screening and for determining the direct inhibitory activity and mechanism of action (e.g., competitive, non-competitive) of a compound on the enzyme.[6] They offer a cleaner system with fewer potential interferences.
-
Cell-based assays (e.g., using cells that endogenously express DPP-4 like HepG-2 or Caco-2 cells) provide a more physiologically relevant context, taking into account cell permeability and potential off-target effects.[6][7] These are valuable for validating hits from biochemical screens.[7]
Q2: My test compound is dissolved in DMSO. How can I be sure the solvent is not affecting my results?
A2: It is crucial to control for the effects of the solvent.
-
Include a "vehicle control" in your experiment, which contains the same final concentration of DMSO as your test compound wells but no inhibitor.
-
The final concentration of DMSO in the assay should generally be kept low (typically ≤1%) as higher concentrations can inhibit enzyme activity.
Q3: How do I interpret my IC50 values, and what can cause them to vary?
A3: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
Interpretation: A lower IC50 value indicates a more potent inhibitor.
-
Variability: IC50 values can vary between different studies due to:
-
Differences in assay conditions (e.g., enzyme and substrate concentrations, buffer pH, temperature).[8]
-
The source and purity of the DPP-4 enzyme.[8]
-
The specific substrate used.[8]
-
The mathematical model used for curve fitting.[9]
-
It is important to run a known DPP-4 inhibitor (e.g., Sitagliptin, Vildagliptin) as a positive control to validate your assay and provide a benchmark for comparison.[10]
-
Q4: Can other proteases in my sample interfere with the DPP-4 assay?
A4: Yes, particularly when using complex biological samples like cell lysates or plasma. Other dipeptidyl peptidases, such as DPP-8 and DPP-9, can also cleave some DPP-4 substrates.[11]
-
To assess the specific contribution of DPP-4 activity, you can run a parallel experiment in the presence of a highly specific DPP-4 inhibitor.[12] Any remaining activity can be attributed to other proteases.
Quantitative Data Summary
Table 1: IC50 Values of Common DPP-4 Inhibitors
| Inhibitor | Enzyme Source | Assay Type | IC50 Value | Reference |
| Sitagliptin | Human Recombinant DPP-4 | Fluorescence | 36.22 nM | [13] |
| Sitagliptin | Human Plasma | Fluorescence | 39.18 nM | [13] |
| Sitagliptin | Living HepG-2 Cells | Fluorescence | 15.97 µM | [7] |
| Vildagliptin | Not Specified | Not Specified | 62 nM | [11] |
| Saxagliptin | Not Specified | Not Specified | 50 nM | [11] |
| Alogliptin | Not Specified | Not Specified | 24 nM | [11] |
| Linagliptin | Not Specified | Not Specified | 1 nM | [11] |
| Vigabatrin | Living HepG-2 Cells | Fluorescence | 0.5829 µM | [7] |
Table 2: Typical Kinetic Parameters for DPP-4 Substrates
| Substrate | Enzyme Source | Km Value | Vmax/Km (min⁻¹) | Reference |
| Gly-Pro-AMC | Human Recombinant DPP-4 | 17.4 µM | Not Reported | [3] |
| GP-BAN | Human Plasma | Not Reported | 0.21 | [13] |
| GP-AMC | Human Plasma | Not Reported | 0.09 | [13] |
Experimental Protocols
Key Experiment: Fluorescence-Based DPP-4 Inhibition Assay
This protocol is a generalized procedure based on common practices found in commercial kits and literature.[4][5]
1. Reagent Preparation:
-
DPP-4 Assay Buffer: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[5] Allow it to come to room temperature before use.
-
DPP-4 Enzyme: Thaw the enzyme on ice. Dilute the enzyme to the desired working concentration in cold assay buffer immediately before use. Keep the diluted enzyme on ice.[3]
-
DPP-4 Substrate (e.g., Gly-Pro-AMC): Thaw the substrate. Prepare the working solution by diluting it in the assay buffer to the final desired concentration (e.g., 100 µM).[3] Protect from light.
-
Test Compounds and Controls: Prepare serial dilutions of your test compounds in the assay buffer. Also, prepare a known inhibitor (e.g., Sitagliptin) as a positive control and a vehicle control (e.g., DMSO in assay buffer).
2. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of your test compounds, positive control, or vehicle control to the appropriate wells.
-
Add 25 µL of a "blank" control (assay buffer without enzyme) to at least three wells.
-
-
Enzyme Addition: Add 25 µL of the diluted DPP-4 enzyme solution to all wells except the blank control wells.
-
Pre-incubation: Mix the plate gently and incubate for 10-15 minutes at 37°C, protected from light.[4]
-
Reaction Initiation: Add 25 µL of the DPP-4 substrate solution to all wells to initiate the reaction. The total volume should be 100 µL.
-
Signal Detection: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically for 15-30 minutes at 37°C, with readings taken every minute. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm for the AMC substrate.[5]
3. Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control:
-
% Inhibition = (1 - (Slope of Test Compound / Slope of Vehicle Control)) * 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[9]
Visualizations
References
- 1. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 2. rsc.org [rsc.org]
- 3. content.abcam.com [content.abcam.com]
- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RSC - Page load error [pubs.rsc.org]
Dpp-4-IN-9 cross-reactivity with other proteases
Disclaimer: Specific cross-reactivity data for the compound designated "DPP-4-IN-9" is not available in publicly accessible literature. The following information is based on the general characteristics and known selectivity profiles of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Researchers using this compound should conduct their own selectivity profiling to determine its specific characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern?
This compound is designated as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a serine protease involved in glucose metabolism. DPP-4 inhibitors are a class of drugs used to treat type 2 diabetes.[1][2] They work by preventing the degradation of incretin (B1656795) hormones, which leads to glucose-dependent insulin (B600854) secretion.[1][3]
Cross-reactivity is a critical concern because DPP-4 belongs to a family of related proteases, including DPP-8 and DPP-9.[4][5] These homologs share structural similarities and can have overlapping substrate specificities.[5][6] Non-selective inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in preclinical studies.[5] Therefore, it is essential to determine the selectivity of any DPP-4 inhibitor to ensure its safety and specificity of action in experimental systems.
Q2: Which proteases should I test for this compound cross-reactivity?
When evaluating a novel DPP-4 inhibitor, it is crucial to assess its activity against the most closely related family members. The primary proteases to include in a selectivity panel are:
-
Dipeptidyl Peptidase-8 (DPP-8)
-
Dipeptidyl Peptidase-9 (DPP-9)
-
Fibroblast Activation Protein (FAP)
DPP-8 and DPP-9 are the most critical due to their high homology with DPP-4 and the potential for toxicity associated with their inhibition.[5][7]
Q3: What do IC50 values tell me about the selectivity of this compound?
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. By comparing the IC50 value for DPP-4 to the IC50 values for other proteases like DPP-8 and DPP-9, you can determine the inhibitor's selectivity. A highly selective DPP-4 inhibitor will have a much lower IC50 for DPP-4 compared to other proteases. A common way to express this is through a "selectivity ratio" (e.g., IC50 for DPP-8 / IC50 for DPP-4). A higher ratio indicates greater selectivity for DPP-4.
Data Presentation
Table 1: Selectivity Profile of a Typical DPP-4 Inhibitor
The following table is a template demonstrating how to present selectivity data for a compound like this compound. Data should be obtained from in vitro enzymatic assays.
| Target Protease | IC50 (nM) | Selectivity Ratio (vs. DPP-4) |
| DPP-4 | [Insert experimental value] | 1 |
| DPP-8 | [Insert experimental value] | [Calculate: IC50(DPP-8) / IC50(DPP-4)] |
| DPP-9 | [Insert experimental value] | [Calculate: IC50(DPP-9) / IC50(DPP-4)] |
| FAP | [Insert experimental value] | [Calculate: IC50(FAP) / IC50(DPP-4)] |
Troubleshooting and Experimental Guides
Issue: High variability in IC50 determination.
-
Possible Cause: Compound solubility issues.
-
Solution: Ensure your test compound is fully dissolved in the assay buffer. Check for any precipitation. It may be necessary to adjust the concentration of the solvent (e.g., DMSO) or use a different solvent system. Run a control to check for solvent effects on enzyme activity.[8]
-
-
Possible Cause: Enzyme instability.
-
Solution: Use fresh, high-quality recombinant enzymes. Aliquot enzyme stocks to avoid repeated freeze-thaw cycles. Always include a known inhibitor as a positive control in your assay to ensure consistent enzyme activity.[8]
-
-
Possible Cause: Substrate concentration is too high.
-
Solution: For competitive inhibitors, the measured IC50 value is dependent on the substrate concentration. It is recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km) for a more accurate determination of the inhibitory constant (Ki).[8]
-
Issue: Test compound interferes with the assay signal.
-
Possible Cause: Intrinsic fluorescence or quenching by the test compound.
-
Solution: Run a control experiment with the test compound in the absence of the enzyme to measure its intrinsic fluorescence.[8] This background signal should be subtracted from the values obtained in the presence of the enzyme.
-
Experimental Protocols
Protocol 1: In Vitro Fluorometric Protease Inhibition Assay
This protocol provides a general method for determining the IC50 of an inhibitor against DPP-4, DPP-8, or DPP-9.
Materials:
-
Recombinant human DPP-4, DPP-8, or DPP-9 enzyme.
-
Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4; specific substrates may be required for DPP-8/9 for optimal results).[8]
-
Assay Buffer (e.g., Tris-HCl, pH 7.5).
-
This compound (test inhibitor) and a known positive control inhibitor (e.g., Sitagliptin).
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC-based substrates).[8]
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Dilute the enzyme to the desired working concentration in cold assay buffer.
-
Prepare the substrate solution at the desired working concentration in assay buffer.
-
-
Assay Reaction:
-
Measurement:
-
Immediately place the plate in a fluorescence reader pre-warmed to 37°C.
-
Measure the fluorescence in kinetic mode for 30-60 minutes, with readings every 1-2 minutes.[8]
-
-
Data Analysis:
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor (vehicle) control: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable dose-response model to calculate the IC50 value.
-
Visualizations
References
- 1. Clinical Use of DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Nonglycemic Actions of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 7. Establishment of a dipeptidyl peptidases (DPP) 8/9 expressing cell model for evaluating the selectivity of DPP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Dpp-4-IN-9 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to Dpp-4-IN-9 and other DPP-4 inhibitors in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
A1: Resistance to DPP-4 inhibitors like this compound in cancer cell lines is often multifactorial. The primary reported mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of DPP-4 by upregulating alternative signaling pathways that promote survival and proliferation. A key pathway implicated in resistance is the PI3K/Akt/mTOR pathway.[1][2]
-
Epithelial-Mesenchymal Transition (EMT): Treatment with DPP-4 inhibitors can sometimes induce EMT, a process where cancer cells acquire migratory and invasive properties.[3][4] This transition is associated with increased resistance to various cancer therapies.[3]
-
Upregulation of the CXCL12/CXCR4 Axis: DPP-4 is known to cleave and inactivate the chemokine CXCL12. Inhibition of DPP-4 can lead to increased levels of CXCL12, which then activates its receptor CXCR4.[3][4][5][6][7] This signaling axis can promote tumor growth, metastasis, and chemoresistance.[3][4][5][6][7]
-
Induction of Autophagy: In some breast cancer cells, DPP-4 inhibition has been shown to induce autophagy, a cellular survival mechanism, through the CXCL12/CXCR4/mTOR/HIF-1α pathway, which can protect cancer cells from apoptosis.[8]
Q2: I am observing a decrease in the efficacy of this compound over time in my long-term cell culture experiments. How can I confirm if resistance is developing?
A2: To confirm the development of resistance, you can perform the following experiments:
-
Dose-Response Curve Shift: Conduct a cell viability assay (e.g., MTT or MTS assay) with a range of this compound concentrations on your parental (sensitive) and the suspected resistant cell lines. A rightward shift in the dose-response curve and an increase in the IC50 value for the treated cells would indicate resistance.
-
Colony Formation Assay: This assay assesses the long-term proliferative capacity of cells. Resistant cells will form more and larger colonies in the presence of this compound compared to sensitive cells.
-
Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in the resistance-associated signaling pathways (e.g., p-Akt, p-mTOR, Snail, vimentin) in both sensitive and resistant cells treated with this compound. Upregulation of these markers in the treated cells can confirm the activation of resistance mechanisms.
Q3: Are there any known strategies to overcome or prevent resistance to this compound?
A3: Yes, several strategies can be explored:
-
Combination Therapy with Metformin (B114582): Studies have shown that metformin can mitigate the pro-metastatic and resistance-inducing effects of DPP-4 inhibitors by suppressing the mTOR signaling pathway.[9][10][11]
-
Targeting the CXCL12/CXCR4 Axis: Co-treatment with a CXCR4 inhibitor, such as AMD3100, can block the downstream effects of increased CXCL12 and may re-sensitize cells to the DPP-4 inhibitor.[3][4]
-
Inhibition of the PI3K/Akt/mTOR Pathway: Combining this compound with a PI3K, Akt, or mTOR inhibitor could be an effective strategy to counteract the activation of this bypass pathway.
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule might delay or prevent the development of resistance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Edge effects in the microplate.3. Incomplete dissolution of this compound. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. |
| IC50 value of this compound is higher than expected in a sensitive cell line. | 1. Incorrect drug concentration.2. Cell line is not what it is thought to be (e.g., misidentified or contaminated).3. High cell passage number leading to altered phenotype. | 1. Verify the stock solution concentration and serial dilutions.2. Perform cell line authentication (e.g., STR profiling).3. Use cells with a low and consistent passage number. |
| No significant inhibition of DPP-4 activity observed after treatment with this compound. | 1. Inactive compound.2. Insufficient drug concentration or incubation time.3. Issues with the DPP-4 activity assay. | 1. Check the quality and storage conditions of the this compound stock.2. Perform a dose-response and time-course experiment to optimize treatment conditions.3. Verify the assay protocol, including substrate and buffer integrity. Use a known DPP-4 inhibitor as a positive control. |
| Increased expression of mesenchymal markers (e.g., Vimentin, Snail) after this compound treatment. | The inhibitor is inducing Epithelial-Mesenchymal Transition (EMT). | 1. Confirm EMT by assessing the loss of epithelial markers (e.g., E-cadherin) via Western blot or immunofluorescence.2. Investigate the involvement of the CXCL12/CXCR4/mTOR pathway.3. Consider co-treatment with an EMT inhibitor or metformin.[9][10][11] |
| Upregulation of p-Akt or p-mTOR upon this compound treatment in resistant cells. | Activation of the PI3K/Akt/mTOR bypass signaling pathway. | 1. Confirm pathway activation by Western blotting for additional downstream targets (e.g., p-S6K, p-4E-BP1).2. Test the efficacy of combination therapy with a PI3K, Akt, or mTOR inhibitor. |
Experimental Protocols
DPP-4 Activity Assay
This protocol is for measuring DPP-4 enzymatic activity in cell lysates using a fluorometric assay kit.
Materials:
-
DPP-4 Activity Assay Kit (e.g., from Abcam, Sigma-Aldrich, or Life Technologies)
-
Cell lysate
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Sample Preparation:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest cells and prepare cell lysates according to the assay kit manufacturer's instructions, typically by homogenization in the provided assay buffer.[12][13]
-
Determine the protein concentration of the lysates.
-
-
Assay Protocol:
-
Prepare a standard curve using the provided AMC standard.[12][13]
-
Add 50 µL of cell lysate (containing 10-50 µg of protein) to the wells.
-
For a positive control, use the provided DPP-4 enzyme.[12][13]
-
For an inhibitor control, use the provided inhibitor (e.g., Sitagliptin).[12][13]
-
Add 50 µL of the DPP-4 substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at Ex/Em = 360/460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the DPP-4 activity based on the standard curve.
-
Determine the percent inhibition of this compound compared to the vehicle control.
-
Cell Viability (MTT) Assay
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[14]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the diluted compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[15]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol is for detecting the activation of key signaling proteins involved in resistance.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate.[16]
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.[16]
-
-
Immunoblotting:
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Visualizations
Caption: Signaling pathway of this compound resistance.
Caption: Workflow for investigating this compound resistance.
Caption: Logical flow for troubleshooting resistance.
References
- 1. DPP4 inhibitors as a novel therapeutic strategy in colorectal cancer: Integrating network biology and experimental insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection by dipeptidyl-peptidase-4 inhibitors and glucagon-like peptide-1 analogs via the modulation of AKT-signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Dipeptidyl Peptidase-4 Accelerates Epithelial-Mesenchymal Transition and Breast Cancer Metastasis via the CXCL12/CXCR4/mTOR Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deficiency in Dipeptidyl Peptidase-4 Promotes Chemoresistance Through the CXCL12/CXCR4/mTOR/TGFβ Signaling Pathway in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deficiency in Dipeptidyl Peptidase-4 Promotes Chemoresistance through the CXCL12/CXCR4/mTOR/TGFβ Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Dipeptidyl Peptidase-4 Activates Autophagy to Promote Survival of Breast Cancer Cells via the mTOR/HIF-1α Pathway [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Metformin Mitigates DPP-4 Inhibitor-Induced Breast Cancer Metastasis via Suppression of mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifetechindia.com [lifetechindia.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Technical Support Center: Preclinical Toxicity Assessment of Novel DPP-4 Inhibitors
This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety evaluation of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors. It provides troubleshooting advice and frequently asked questions to address specific issues that may arise during in vivo and in vitro toxicity studies.
Frequently Asked Questions (FAQs)
Q1: We observed significant toxicity in our preclinical animal model with our novel DPP-4 inhibitor, which was unexpected based on the known safety profile of approved gliptins. What could be the primary reason?
A1: A critical factor to investigate is the selectivity of your compound. Preclinical studies have shown that inhibition of related enzymes, specifically Dipeptidyl Peptidases 8 and 9 (DPP-8 and DPP-9), can lead to severe multi-organ toxicities in animal models.[1][2] While approved DPP-4 inhibitors are highly selective, a novel compound with insufficient selectivity may inadvertently inhibit DPP-8/9, causing adverse effects.
Q2: What specific toxicities are associated with off-target DPP-8/9 inhibition in preclinical models?
A2: In rats, inhibition of DPP-8/9 has been associated with alopecia, thrombocytopenia, reticulocytopenia, enlarged spleen, and mortality.[2] In dogs, gastrointestinal toxicity has been observed.[1][2] These toxicities were noted with compounds that inhibit DPP-8/9, but not with highly selective DPP-4 inhibitors.[1][2]
Q3: Are there any species-specific toxicities we should be aware of for DPP-4 inhibitors?
A3: Yes, preclinical toxicity can be species-dependent. For instance, some toxicities observed in rats may not manifest in dogs, and vice-versa.[1][2] It is crucial to conduct toxicity studies in at least two species (one rodent and one non-rodent) to better characterize the safety profile of your compound.
Q4: Can we expect cardiovascular effects with our novel DPP-4 inhibitor in preclinical studies?
A4: While preclinical studies with some DPP-4 inhibitors have suggested potential cardioprotective effects, clinical data for the class generally show a neutral effect on cardiovascular outcomes.[3][4] However, high doses of sitagliptin (B1680988) have been associated with a minor increase in the QTc interval in clinical trials.[5] Therefore, cardiovascular safety, including electrocardiogram (ECG) monitoring, should be a standard component of your preclinical safety pharmacology studies.
Q5: What is the likelihood of observing pancreatic or hepatic toxicity in our preclinical models?
A5: Post-marketing experience with approved DPP-4 inhibitors has raised some concerns about pancreatitis, although large clinical trials have not shown a definitive increased risk.[3][6] For the liver, most DPP-4 inhibitors are considered safe, with no evidence of significant hepatotoxicity in major clinical trials.[7] However, it is recommended to monitor pancreatic and liver function markers (e.g., amylase, lipase, ALT, AST) in your preclinical toxicology studies.
Troubleshooting Guides
Guide 1: Investigating Unexpected In Vivo Toxicity
Question: We are observing high mortality and signs of distress (e.g., alopecia, bloody diarrhea) in our rat toxicology study with our novel DPP-4 inhibitor. How should we proceed?
Answer: This clinical presentation is consistent with toxicities reported for non-selective DPP-4 inhibitors that also inhibit DPP-8 and DPP-9.[1][2] Your immediate steps should be to:
-
Confirm the Selectivity Profile: The first and most critical step is to determine the inhibitory activity of your compound against DPP-4, DPP-8, and DPP-9.
-
Conduct a Dose-Response Study: If not already done, perform a dose-range-finding study to identify a maximum tolerated dose (MTD).
-
Perform Comparative Studies: If you have access to a known selective DPP-4 inhibitor and a known DPP-8/9 inhibitor, running these in parallel with your compound in a short-term in vivo study can provide valuable comparative data.
Data Presentation
Table 1: Comparative Preclinical Toxicity of Non-selective vs. Selective DPP-4 Inhibitors
| Finding | Non-selective DPP-8/9 Inhibitors | Highly Selective DPP-4 Inhibitors |
| Rat Toxicity | Alopecia, thrombocytopenia, reticulocytopenia, enlarged spleen, mortality.[2] | No significant toxicities noted at therapeutic doses.[1][2] |
| Dog Toxicity | Gastrointestinal toxicity (bloody diarrhea, emesis).[1] | No significant toxicities noted at therapeutic doses.[1] |
| Immune Function | Attenuation of T-cell activation in vitro.[2] | Inactive in T-cell activation assays.[2] |
Experimental Protocols
Protocol 1: In Vitro Enzyme Selectivity Assay
Objective: To determine the inhibitory potency (IC50) of a test compound against DPP-4, DPP-8, and DPP-9.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.
-
Fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Test compound and reference inhibitors.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
96-well black microplates.
-
Fluorescence plate reader.
Method:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the enzyme solution (DPP-4, DPP-8, or DPP-9) to each well.
-
Add the serially diluted test compound or reference inhibitor to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission ~360/460 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: General In Vivo Toxicology Study in Rats (14-Day)
Objective: To assess the potential toxicity of a test compound after repeated oral administration for 14 days in rats.
Materials:
-
Sprague-Dawley rats (equal numbers of males and females).
-
Test compound formulated in an appropriate vehicle.
-
Vehicle control.
-
Standard laboratory animal diet and water.
Method:
-
Acclimatize animals for at least 5 days before the start of the study.
-
Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid-dose, high dose of the test compound). A typical group size is 5-10 animals per sex.
-
Administer the test compound or vehicle orally once daily for 14 consecutive days.
-
Conduct daily clinical observations for signs of toxicity, morbidity, and mortality.
-
Record body weights prior to dosing and at least weekly thereafter.
-
At the end of the 14-day treatment period, collect blood samples for hematology and clinical chemistry analysis.
-
Perform a full necropsy on all animals. Record the weights of major organs (e.g., liver, kidneys, spleen, heart).
-
Collect selected organs and tissues for histopathological examination.
-
Analyze the data for statistically significant differences between the treatment groups and the vehicle control group.
Mandatory Visualizations
Caption: Workflow for troubleshooting unexpected preclinical toxicity.
Caption: Signaling pathway for off-target toxicity.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Safety of dipeptidyl peptidase 4 inhibitors: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. DPP-4 inhibitors: focus on safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase-4 Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Dpp-4-IN-9 and Sitagliptin in DPP-4 Inhibition
In the landscape of therapeutic agents for type 2 diabetes, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of treatment. Sitagliptin (B1680988), a potent and selective DPP-4 inhibitor, is a well-established clinical agent. Recently, a group of nine natural alkaloids isolated from Coptis chinensis, collectively referenced here as "Dpp-4-IN-9" for the purpose of this guide, have been identified as novel DPP-4 inhibitors. This guide provides a detailed head-to-head comparison of this compound and sitagliptin, focusing on their performance based on available experimental data.
While extensive clinical and preclinical data are available for sitagliptin, the information for the individual compounds within the this compound group is currently limited to in vitro studies. This comparison, therefore, juxtaposes the established profile of sitagliptin with the emerging in vitro data for these novel natural inhibitors.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for sitagliptin and the nine potential compounds that constitute "this compound".
Table 1: In Vitro DPP-4 Inhibitory Activity
This table presents the half-maximal inhibitory concentration (IC50) of the nine alkaloids identified from Coptis chinensis and compares them to the IC50 of sitagliptin. A lower IC50 value indicates greater potency.
| Compound | DPP-4 IC50 (µM)[1][2][3] | Sitagliptin DPP-4 IC50 (nM)[2][3] |
| Columbamine (B1221706) | 3.44 | 0.41 |
| Demethyleneberberine | Not explicitly provided, but showed >40% inhibition at 30 µM | 0.41 |
| Epiberberine | Not explicitly provided, but showed >40% inhibition at 30 µM | 0.41 |
| Groenlandicine | Not explicitly provided, but showed >40% inhibition at 30 µM | 0.41 |
| Coptisine | Not explicitly provided, but showed >40% inhibition at 30 µM | 0.41 |
| Berberine (B55584) | 53.73 | 0.41 |
| Palmatine | Not explicitly provided, but showed >40% inhibition at 30 µM | 0.41 |
| Jatrorrhizine | Not explicitly provided, but showed >40% inhibition at 30 µM | 0.41 |
| Berberrubine | Not explicitly provided, but showed >40% inhibition at 30 µM | 0.41 |
Note: The IC50 values for several of the Coptis chinensis alkaloids were not individually specified in the primary source but were confirmed to have greater than 40% DPP-4 inhibition at a concentration of 30 µM.[2][3]
Table 2: Pharmacokinetic Properties
Comprehensive pharmacokinetic data for the individual "this compound" compounds are not yet available. The table below summarizes the well-characterized pharmacokinetic profile of sitagliptin in humans and preclinical models. Limited data on some of the major alkaloids from Coptis chinensis, such as berberine and palmatine, are included for context, though this is not a direct comparison of their DPP-4 inhibitory pharmacokinetics.
| Parameter | Sitagliptin | Berberine (Major alkaloid in Coptis chinensis) | Palmatine (Major alkaloid in Coptis chinensis) |
| Bioavailability | ~87% (Human)[4] | Low (<1%) (Rat)[5][6] | Not well-defined, expected to be low |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours (Human)[4] | ~4 hours (Rat)[6] | ~1-2 hours (Rat)[7] |
| Half-life (t1/2) | ~12.4 hours (Human)[4] | ~5 hours (Rat)[5] | Not well-defined |
| Metabolism | Limited, primarily excreted unchanged[4] | Extensively metabolized in the gut and liver[5][6] | Metabolized in the liver |
| Excretion | Primarily renal (~87% unchanged) (Human)[4] | Biliary and renal excretion of metabolites[5][6] | Primarily biliary excretion |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of DPP-4 by 50% (IC50).
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), are prepared in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Inhibitor Preparation: A serial dilution of the test compounds (this compound alkaloids and sitagliptin) is prepared.
-
Assay Reaction: The DPP-4 enzyme is pre-incubated with the various concentrations of the inhibitors in a 96-well plate.
-
Initiation and Measurement: The reaction is initiated by adding the substrate to the wells. The fluorescence generated by the cleavage of the substrate by DPP-4 is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][3]
Oral Glucose Tolerance Test (OGTT) in Animal Models (Standard Protocol for Sitagliptin)
Objective: To evaluate the in vivo efficacy of a DPP-4 inhibitor in improving glucose tolerance.
Protocol:
-
Animal Model: Typically, rodent models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) or diet-induced obese mice are used.[8]
-
Acclimatization and Fasting: Animals are acclimatized to the experimental conditions and then fasted overnight (typically 12-16 hours) with free access to water.
-
Drug Administration: The test compound (e.g., sitagliptin) or vehicle is administered orally at a predetermined dose.
-
Glucose Challenge: After a specific time following drug administration (e.g., 30-60 minutes), a glucose solution is administered orally (gavage) at a standard dose (e.g., 2 g/kg body weight).[8][9]
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glycemic excursion. A reduction in the AUC in the drug-treated group compared to the vehicle group indicates improved glucose tolerance.[8][9]
Mandatory Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of DPP-4 inhibitors on the incretin (B1656795) pathway.
Experimental Workflow for In Vitro DPP-4 Inhibition Assay
Caption: A stepwise workflow for determining DPP-4 inhibitory activity.
Conclusion
Sitagliptin is a highly potent DPP-4 inhibitor with a well-documented pharmacokinetic and efficacy profile. The nine alkaloids from Coptis chinensis, collectively termed this compound, represent a novel class of natural DPP-4 inhibitors. Based on the available in vitro data, these compounds exhibit DPP-4 inhibitory activity, with columbamine being the most potent among them. However, their potency is significantly lower than that of sitagliptin.
Crucially, the lack of in vivo efficacy and pharmacokinetic data for the this compound compounds precludes a comprehensive head-to-head comparison with sitagliptin at this time. Further preclinical studies, including oral glucose tolerance tests and pharmacokinetic profiling in relevant animal models, are essential to elucidate the therapeutic potential of these natural alkaloids. While the initial in vitro findings are promising, extensive further research is required to determine if any of the this compound compounds can match the well-established clinical profile of sitagliptin.
References
- 1. Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Sitagliptin lowers glucagon and improves glucose tolerance in prediabetic obese SHROB rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sitagliptin improves glycaemic excursion after a meal or after an oral glucose load in Japanese subjects with impaired glucose tolerance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vildagliptin for Dipeptidyl Peptidase-4 (DPP-4) Inhibition
A direct comparative efficacy analysis between Dpp-4-IN-9 and vildagliptin (B1682220) cannot be provided at this time. Extensive searches for "this compound" in scientific literature and drug databases have yielded no specific information for a compound with this designation. This suggests that "this compound" may be an internal, preclinical designation for a compound not yet disclosed in public forums, or a misidentified name.
This guide will therefore focus on the well-characterized DPP-4 inhibitor, vildagliptin, and the general principles of DPP-4 inhibition as a therapeutic strategy for type 2 diabetes mellitus.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. Its primary function is the inactivation of incretin (B1656795) hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells while suppressing glucagon (B607659) release from α-cells. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to improved glycemic control.
Mechanism of Action: The Incretin Pathway
The inhibition of DPP-4 enhances the natural physiological mechanism of glucose control. The signaling pathway is initiated by the ingestion of food, leading to the release of incretins.
Caption: The incretin pathway and the mechanism of action of vildagliptin.
Vildagliptin: A Profile
Vildagliptin is a potent and selective inhibitor of the DPP-4 enzyme. It is used as an oral anti-hyperglycemic agent for the treatment of type 2 diabetes mellitus.
Physicochemical and Pharmacokinetic Properties of Vildagliptin
| Property | Value |
| Chemical Class | Cyanopyrrolidine derivative |
| Bioavailability | ~85% |
| Time to Peak Plasma Concentration (Tmax) | 1.7 hours (fasting) |
| Protein Binding | 9.3% |
| Metabolism | Primarily hydrolysis to an inactive metabolite |
| Elimination Half-life | 2-3 hours |
| Excretion | Primarily renal |
Note: Data compiled from publicly available pharmacological resources.
Efficacy of Vildagliptin
Clinical trials have demonstrated the efficacy of vildagliptin in improving glycemic control, both as a monotherapy and in combination with other antidiabetic agents.
Key Efficacy Parameters of Vildagliptin
| Parameter | Outcome |
| HbA1c Reduction (Monotherapy) | Approximately -0.5% to -1.0% |
| Fasting Plasma Glucose | Significant reduction |
| Postprandial Glucose | Significant reduction |
| Effect on Body Weight | Generally neutral |
| Risk of Hypoglycemia | Low, as its action is glucose-dependent |
Note: Efficacy outcomes can vary based on patient population, baseline glycemic control, and concomitant therapies.
Experimental Protocols
The evaluation of DPP-4 inhibitors like vildagliptin involves a series of standardized in vitro and in vivo experiments to determine their efficacy and mechanism of action.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.
Methodology:
-
Recombinant human DPP-4 enzyme is incubated with a fluorogenic substrate, such as Gly-Pro-AMC.
-
The test compound (e.g., vildagliptin) is added at various concentrations.
-
The enzymatic reaction, which cleaves the substrate and releases a fluorescent product (AMC), is monitored over time using a fluorescence plate reader.
-
The rate of fluorescence increase is proportional to DPP-4 activity.
-
Inhibition curves are generated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is calculated from the resulting dose-response curve.
Caption: Workflow for an in vitro DPP-4 inhibition assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of a test compound on glucose tolerance in an animal model of diabetes.
Methodology:
-
Diabetic animal models (e.g., db/db mice or Zucker diabetic fatty rats) are fasted overnight.
-
The test compound (vildagliptin) or vehicle is administered orally.
-
After a specified time (e.g., 30-60 minutes), a bolus of glucose is administered orally.
-
Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Blood glucose levels are measured for each sample.
-
The area under the curve (AUC) for glucose is calculated to assess the overall glycemic excursion.
-
A reduction in the glucose AUC in the treated group compared to the vehicle group indicates improved glucose tolerance.
Conclusion
Vildagliptin is a well-established DPP-4 inhibitor with a proven efficacy and safety profile for the treatment of type 2 diabetes. Its mechanism of action through the enhancement of the incretin system provides effective glycemic control with a low risk of hypoglycemia. While a direct comparison with "this compound" is not feasible due to the absence of public data on the latter, the information provided on vildagliptin serves as a comprehensive reference for researchers and professionals in the field of drug development. Further investigation into the identity of "this compound" is necessary to enable a comparative analysis.
Validating Novel DPP-4 Inhibitors in a Diet-Induced Obesity Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the preclinical validation of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as the hypothetical compound Dpp-4-IN-9, in a diet-induced obesity (DIO) model. To illustrate the expected performance benchmarks, this document compares the established DPP-4 inhibitors, Linagliptin and Sitagliptin, using experimental data from studies in DIO mice.
Performance Comparison of DPP-4 Inhibitors
The efficacy of a novel DPP-4 inhibitor can be assessed by its impact on key metabolic and inflammatory parameters in a DIO model. The following tables summarize the typical effects of DPP-4 inhibition, using data from comparative studies of Linagliptin and Sitagliptin to provide a benchmark for evaluating new compounds like this compound.
Table 1: Effects on Metabolic Parameters after 14 Weeks of Treatment
| Parameter | Normal Chow (NC) | High-Fat Diet (HF) | HF + Linagliptin | HF + Sitagliptin |
| Body Weight (g) | 27.6 ± 0.7 | 43.9 ± 1.3 | 39.3 ± 2.2 | 41.7 ± 2.0 |
| Epididymal White Adipose Tissue (eWAT) Weight (g) | 0.5 ± 0.1 | 2.9 ± 0.2 | 2.2 ± 0.3 | 2.5 ± 0.2 |
| Liver Weight (g) | 1.0 ± 0.1 | 2.1 ± 0.2 | 1.6 ± 0.1 | 1.8 ± 0.2 |
| Plasma Glucose (mg/dL) | 135 ± 5 | 180 ± 10 | 150 ± 8 | 165 ± 9 |
| Plasma Insulin (B600854) (ng/mL) | 0.8 ± 0.2 | 2.5 ± 0.5 | 1.5 ± 0.3 | 2.0 ± 0.4 |
Data adapted from a study comparing Linagliptin and Sitagliptin in a high-fat diet-induced obesity model[1].
Table 2: Comparative Efficacy on DPP-4 Activity
| Treatment Group | Plasma DPP-4 Activity Inhibition | eWAT DPP-4 Activity Inhibition | Liver DPP-4 Activity Inhibition |
| High-Fat Diet (HF) | Baseline | Baseline | Baseline |
| HF + Linagliptin | ~94% | ~92% | Significant Inhibition |
| HF + Sitagliptin | ~13% | ~69% | No Significant Inhibition |
Data reflects the superior tissue-level DPP-4 inhibition by Linagliptin compared to Sitagliptin in a DIO model[1].
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of findings. Below is a standard protocol for a diet-induced obesity model and subsequent DPP-4 inhibitor evaluation.
Diet-Induced Obesity (DIO) Model Protocol
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Housing: Mice are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Fed a normal chow diet (NC) with 10% of calories from fat.
-
DIO Group: Fed a high-fat diet (HFD) with 60% of calories from fat for 8-12 weeks to induce obesity.
-
-
Randomization: After the induction of obesity, mice are randomized into treatment groups based on body weight.
-
Treatment Administration:
-
Vehicle Group: HFD-fed mice receive the vehicle control (e.g., 0.5% carboxymethyl cellulose) daily by oral gavage.
-
This compound Group: HFD-fed mice receive this compound at a predetermined dose daily by oral gavage.
-
Comparator Groups: HFD-fed mice receive Linagliptin (e.g., 3 mg/kg) or Sitagliptin (e.g., 10 mg/kg) daily by oral gavage.
-
-
Monitoring: Body weight and food intake are monitored weekly.
-
Metabolic Analysis:
-
Glucose Tolerance Test (GTT): Performed after a specified treatment period. Mice are fasted overnight, and a baseline blood glucose level is measured. A glucose solution (2 g/kg) is administered orally, and blood glucose is measured at 15, 30, 60, 90, and 120 minutes post-administration.
-
Insulin Tolerance Test (ITT): Performed to assess insulin sensitivity. After a 4-6 hour fast, insulin (0.75 U/kg) is injected intraperitoneally, and blood glucose is measured at regular intervals.
-
-
Tissue Collection and Analysis: At the end of the study, mice are euthanized, and blood, epididymal white adipose tissue (eWAT), and liver are collected for analysis of DPP-4 activity, gene expression (e.g., inflammatory markers), and histology.
Signaling Pathways and Mechanisms of Action
DPP-4 inhibitors exert their effects through multiple pathways that are beneficial in the context of obesity and its comorbidities.
Incretin-Dependent Pathway
The primary mechanism of DPP-4 inhibitors is the prevention of the degradation of incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This leads to increased insulin secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control.
Anti-Inflammatory Pathway in Adipose Tissue
In obesity, adipose tissue becomes inflamed, with an increase in pro-inflammatory M1 macrophages. DPP-4 is expressed on these macrophages and contributes to inflammation. DPP-4 inhibitors can reduce this inflammation by promoting a shift from M1 to anti-inflammatory M2 macrophages, thereby improving insulin sensitivity.[1][3]
Experimental Workflow for Validation
A well-defined workflow is essential for the systematic evaluation of a novel DPP-4 inhibitor.
References
A Comparative Guide to Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Benchmarking Omarigliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, Omarigliptin, against other established DPP-4 inhibitors. The following sections detail its performance based on preclinical and clinical data, offering a valuable resource for researchers and professionals in the field of diabetes drug development.
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1] They function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release.[2] Omarigliptin (MK-3102) is a potent and long-acting DPP-4 inhibitor developed for once-weekly administration.[3] This guide benchmarks Omarigliptin against other well-established DPP-4 inhibitors, namely Sitagliptin, Linagliptin (B1675411), and Alogliptin (B1666894), across key performance indicators including in vitro potency, selectivity, preclinical pharmacokinetics, and in vivo efficacy.
In Vitro Performance: Potency and Selectivity
The in vitro inhibitory activity of DPP-4 inhibitors is a critical determinant of their therapeutic potential. A lower half-maximal inhibitory concentration (IC50) indicates greater potency. Furthermore, high selectivity against related proteases, such as DPP-8 and DPP-9, is crucial to minimize off-target effects and potential toxicities.[4]
Omarigliptin demonstrates high potency against DPP-4 with an IC50 of 1.6 nM, which is more potent than Sitagliptin (IC50 = 18 nM).[4][5] It also exhibits excellent selectivity, with IC50 values greater than 67 μM for DPP-8 and DPP-9.[4] Linagliptin is another highly potent inhibitor with an IC50 of approximately 1 nM and shows over 10,000-fold selectivity for DPP-4 over DPP-8 and DPP-9.[1][6] Alogliptin also displays high potency and selectivity, with an IC50 of approximately 6.9 nM and over 10,000-fold selectivity against DPP-2, DPP-8, and DPP-9.[7]
| Inhibitor | DPP-4 IC50 (nM) | DPP-8 Selectivity (fold vs. DPP-4) | DPP-9 Selectivity (fold vs. DPP-4) |
| Omarigliptin | 1.6[4][5][8] | > 41,875[4] | > 41,875[4] |
| Sitagliptin | 18[4][5] | > 2,600 | > 2,600 |
| Linagliptin | ~1[1][6] | > 10,000[6] | > 10,000[6] |
| Alogliptin | ~6.9[7] | > 10,000[7] | > 10,000[7] |
Preclinical Pharmacokinetics
The pharmacokinetic profile of a drug candidate in preclinical species provides valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for predicting its behavior in humans. Omarigliptin exhibits a favorable pharmacokinetic profile in rats and dogs, characterized by low plasma clearance and a long terminal half-life, supporting its potential for once-weekly dosing in humans.[4]
| Parameter | Omarigliptin (Rat) | Omarigliptin (Dog) | Sitagliptin (Rat) | Linagliptin (Rat) | Alogliptin (Rat) |
| Terminal Half-life (t½) | ~11 h[4] | ~22 h[4] | 8-14 h[9] | ~36 h[6] | 12.4-21.4 h[10] |
| Oral Bioavailability (F%) | ~100%[4] | ~100%[4] | ~80%[9] | ~51%[6] | 45%[7] |
| Plasma Clearance (CLp) | 1.1 mL/min/kg[4] | 0.9 mL/min/kg[4] | High (388 mL/min)[9] | Low | Moderate |
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
The oral glucose tolerance test (OGTT) is a standard preclinical model to assess the in vivo efficacy of antihyperglycemic agents. In this test, a glucose load is administered orally to fasted animals, and blood glucose levels are monitored over time. A reduction in the glucose excursion (area under the curve) indicates improved glucose tolerance.
Omarigliptin has demonstrated dose-dependent efficacy in improving glucose tolerance in lean mice. When administered orally one hour prior to a dextrose challenge, it significantly reduced blood glucose excursion at doses ranging from 0.01 mg/kg to 0.3 mg/kg.[4] Similarly, a single dose of Alogliptin in Zucker fa/fa rats led to a significant reduction in blood glucose excursion after an oral glucose challenge.[7]
Clinical Efficacy
Clinical trials have demonstrated the efficacy of Omarigliptin in patients with type 2 diabetes. In a 12-week, dose-ranging study, once-weekly treatment with Omarigliptin resulted in dose-related reductions in HbA1c, 2-hour post-meal glucose, and fasting plasma glucose.[11] The 25 mg dose provided the greatest glycemic efficacy, with a placebo-adjusted least-squares mean reduction from baseline in HbA1c of -0.72%.[11] Long-term studies of up to 78 weeks have shown that Omarigliptin is generally well-tolerated and provides significant glucose-lowering effects.[11] A meta-analysis of 16 randomized controlled trials confirmed that Omarigliptin was superior to placebo in reducing HbA1c levels.[12]
Signaling Pathways and Experimental Workflows
The mechanism of action of DPP-4 inhibitors involves the potentiation of the incretin signaling pathway. The following diagrams illustrate this pathway and the general workflows for key experimental assays used in the evaluation of these inhibitors.
References
- 1. Linagliptin: farmacology, efficacy and safety in type 2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Omarigliptin - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics, pharmacodynamics, and tolerability of single increasing doses of the dipeptidyl peptidase-4 inhibitor alogliptin in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of Omarigliptin (MK-3102), a Novel Once-Weekly DPP-4 Inhibitor for the Treatment of Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-enm.org [e-enm.org]
A Comparative Guide to DPP-4 Inhibitor Selectivity: Spotlight on Sitagliptin vs. Vildagliptin
For Researchers, Scientists, and Drug Development Professionals
The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors has marked a significant advancement in the management of type 2 diabetes. A critical parameter in the therapeutic profile of these inhibitors is their selectivity for DPP-4 over other homologous proteases, particularly DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with significant toxicities, making high selectivity for DPP-4 a crucial safety and efficacy determinant. This guide provides an objective comparison of the selectivity profiles of two prominent DPP-4 inhibitors, Sitagliptin and Vildagliptin, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Potency and Selectivity
The in vitro inhibitory activities of Sitagliptin and Vildagliptin against human DPP-4, DPP-8, and DPP-9 are summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, highlight the superior selectivity of Sitagliptin.
| Inhibitor | DPP-4 | DPP-8 | DPP-9 | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| Sitagliptin | IC50: ~4.38 nM[1] | Ki: 33,780 nM[2] | Ki: 55,142 nM[2] | ~7712-fold | ~12589-fold |
| Vildagliptin | IC50: 4.5 nM[3] | IC50: 2,200 nM[4] | Ki: 230 nM[4] | ~489-fold | ~51-fold |
Note: IC50 and Ki values are directly comparable measures of inhibitor potency. Selectivity ratios are calculated by dividing the IC50 or Ki value for DPP-8 or DPP-9 by the corresponding value for DPP-4.
Signaling Pathways and the Importance of Selectivity
DPP-4 inhibitors enhance glycemic control by preventing the degradation of incretin (B1656795) hormones, such as GLP-1 and GIP. This leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. However, the off-target inhibition of DPP-8 and DPP-9 can interfere with other physiological processes, leading to adverse effects. The following diagram illustrates the intended signaling pathway of DPP-4 inhibition and the potential for off-target effects.
Caption: DPP-4 Inhibition and Selectivity Pathway.
Experimental Protocols for Determining Inhibitor Selectivity
The determination of IC50 and Ki values for DPP inhibitors is typically performed using in vitro enzymatic assays. A general workflow for such an experiment is outlined below.
Experimental Workflow: DPP Enzymatic Assay
Caption: Workflow for DPP Inhibitor Selectivity Assay.
Detailed Methodologies
1. Reagents and Materials:
-
Enzymes: Recombinant human DPP-4, DPP-8, and DPP-9.
-
Substrate: A fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) or a chromogenic substrate like Gly-Pro-p-nitroanilide (Gly-Pro-pNA).[5][6][7]
-
Assay Buffer: Typically Tris-HCl or HEPES buffer at a physiological pH (e.g., pH 7.4-8.0), sometimes containing additives like NaCl and EDTA.[6][8]
-
Inhibitors: Test compounds (e.g., Sitagliptin, Vildagliptin) dissolved in a suitable solvent like DMSO.
-
Microplates: 96-well or 384-well plates suitable for fluorescence or absorbance readings.
2. Assay Procedure:
-
A solution of the respective DPP enzyme (DPP-4, DPP-8, or DPP-9) in assay buffer is added to the wells of a microplate.
-
Serial dilutions of the test inhibitor are then added to the wells. Control wells contain the vehicle (e.g., DMSO) without the inhibitor.
-
The enzyme and inhibitor are typically pre-incubated for a short period at a controlled temperature (e.g., 37°C).[6]
-
The enzymatic reaction is initiated by the addition of the substrate to all wells.
-
The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).[6]
3. Data Acquisition and Analysis:
-
The product formation is measured by detecting the fluorescence of the released AMC (excitation ~360 nm, emission ~460 nm) or the absorbance of the released p-nitroaniline (at 405 nm).[6][8]
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control wells.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
This guide underscores the importance of selectivity in the design and evaluation of DPP-4 inhibitors. The provided data and methodologies offer a framework for researchers to conduct their own comparative assessments and contribute to the development of safer and more effective therapies for type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. abcam.com [abcam.com]
In Vivo Validation of a Novel DPP-4 Inhibitor: A Comparative Guide to Glucose-Lowering Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the glucose-lowering effect of a novel Dipeptidyl Peptidase-4 (DPP-4) inhibitor, here designated as Dpp-4-IN-9. As specific preclinical data for "this compound" is not publicly available, this document utilizes representative data from studies on established DPP-4 inhibitors, such as Sitagliptin and Vildagliptin, to illustrate the expected experimental outcomes and methodologies. This guide will enable researchers to objectively assess the performance of novel compounds against current standards in the field.
Mechanism of Action: The Role of DPP-4 Inhibition
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and potentiate insulin (B600854) secretion from pancreatic β-cells while suppressing glucagon (B607659) secretion from α-cells, thereby lowering blood glucose levels.[1][2] By inhibiting DPP-4, novel compounds like this compound prevent the degradation of GLP-1 and GIP, leading to elevated levels of these active hormones in the bloodstream.[3][4] This enhanced incretin effect results in improved glycemic control.[3][4]
Comparative Efficacy of DPP-4 Inhibitors: In Vivo Data
The following tables summarize key quantitative data from representative in vivo studies in rodent models of type 2 diabetes, comparing the expected glucose-lowering effects of a novel inhibitor (this compound) with established drugs like Sitagliptin and Vildagliptin.
Table 1: Effect on Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Blood Glucose AUC (0-120 min) (% Reduction vs. Vehicle) | Peak Insulin Level (ng/mL) |
| Vehicle Control | - | Oral | 0% | 1.2 ± 0.2 |
| This compound (Novel Inhibitor) | 10 | Oral | ~35-45% | ~2.5 - 3.0 |
| Sitagliptin | 10 | Oral | 40% | 2.8 ± 0.3 |
| Vildagliptin | 10 | Oral | 38% | 2.7 ± 0.4 |
Data are presented as mean ± SEM and are representative of typical findings in the literature.
Table 2: Chronic Effects on Glycemic Control Parameters (4-week study)
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Change in HbA1c (%) | Change in Fasting Blood Glucose (mg/dL) |
| Vehicle Control | - | Oral | +0.5% | +25 |
| This compound (Novel Inhibitor) | 10 | Oral | ~ -1.0% to -1.5% | ~ -40 to -50 |
| Sitagliptin | 10 | Oral | -1.2% | -45 |
| Vildagliptin | 10 | Oral | -1.1% | -42 |
Data are presented as mean change from baseline and are representative of typical findings in the literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies. Below are the protocols for the key experiments cited in this guide.
Animal Model
A common model for these studies is the use of male Zucker Diabetic Fatty (ZDF) rats or diet-induced obese (DIO) C57BL/6 mice, which mimic key aspects of human type 2 diabetes. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water, except when fasting is required for specific procedures.
Drug Administration
The investigational compound (this compound) and comparator drugs (Sitagliptin, Vildagliptin) are typically administered orally via gavage. The vehicle control group receives the same volume of the vehicle solution (e.g., 0.5% carboxymethylcellulose). For acute studies like the OGTT, a single dose is administered. For chronic studies, the drugs are administered once daily for the duration of the study (e.g., 4 weeks).
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how well an organism processes a glucose load.
-
Fasting: Animals are fasted overnight (approximately 16 hours) but have free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein (time 0).
-
Drug Administration: The respective drug or vehicle is administered orally.
-
Glucose Challenge: After a specific time post-drug administration (e.g., 60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin levels are determined using an ELISA kit. The Area Under the Curve (AUC) for glucose is calculated to assess the overall glucose excursion.
Chronic Glycemic Control Assessment
To evaluate the long-term efficacy of the DPP-4 inhibitor, the following parameters are monitored over a period of several weeks.
-
Hemoglobin A1c (HbA1c): Blood samples are collected at the beginning and end of the treatment period to measure the percentage of glycated hemoglobin, which reflects the average blood glucose levels over the preceding 2-3 months in humans (and a shorter period in rodents).
-
Fasting Blood Glucose: Fasting blood glucose levels are measured periodically (e.g., weekly) throughout the study.
Visualizing the Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental design, the following diagrams are provided.
Caption: DPP-4 Signaling Pathway and Inhibition.
Caption: In Vivo Experimental Workflow.
References
- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 2. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 4. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: DPP-4 Inhibitors from Coptis chinensis versus GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The management of type 2 diabetes mellitus (T2DM) has seen significant advancements with the advent of incretin-based therapies. Two prominent classes of these therapies are Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Glucagon-like Peptide-1 (GLP-1) receptor agonists. This guide provides a comparative overview of a novel set of natural DPP-4 inhibitors, collectively termed here as DPP-4-IN-9, derived from the medicinal plant Coptis chinensis, and the established class of GLP-1 receptor agonists.
Executive Summary
This comparison guide delves into the mechanistic distinctions, preclinical data for this compound, and the well-documented clinical efficacy of GLP-1 receptor agonists. While direct comparative studies are unavailable, this document aims to provide a clear, data-driven juxtaposition to inform research and drug development efforts. GLP-1 receptor agonists directly activate GLP-1 receptors, leading to robust glucose-lowering effects and significant weight loss. In contrast, DPP-4 inhibitors, including the nine alkaloids from Coptis chinensis, act by preventing the degradation of endogenous incretin (B1656795) hormones, GLP-1 and GIP, thereby prolonging their physiological effects. Preclinical data for this compound demonstrates promising in vitro inhibitory activity against the DPP-4 enzyme.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and available data for this compound and representative GLP-1 receptor agonists.
Table 1: In Vitro Inhibitory and Binding Affinity of this compound Alkaloids
| Alkaloid | IC50 (μM) | KD (μM) |
| Columbamine | 3.44 | 8.11 |
| Demethyleneberberine | - | - |
| Epiberberine | - | - |
| Groenlandicine | - | 29.97 |
| Coptisine | - | - |
| Berberine | 53.73 | - |
| Palmatine | - | - |
| Jatrorrhizine | - | - |
| Berberrubine | - | - |
| Data sourced from a study on alkaloids from Coptis chinensis. Note: IC50 and KD values were not available for all nine compounds in the referenced study. |
Table 2: General Comparative Profile of DPP-4 Inhibitors and GLP-1 Receptor Agonists
| Feature | DPP-4 Inhibitors (General) | GLP-1 Receptor Agonists (General) |
| Mechanism of Action | Inhibit the DPP-4 enzyme, increasing endogenous GLP-1 and GIP levels. | Directly activate the GLP-1 receptor. |
| Route of Administration | Oral.[1] | Injectable (most common) and oral formulations available.[2] |
| Effect on HbA1c | Modest reduction. | Significant reduction.[3][4][5] |
| Effect on Body Weight | Generally weight-neutral. | Significant weight loss.[3][4][5] |
| Gastrointestinal Side Effects | Low incidence. | Common (nausea, vomiting, diarrhea). |
| Risk of Hypoglycemia | Low when used as monotherapy. | Low when used as monotherapy. |
Signaling Pathways and Mechanisms of Action
The fundamental difference between these two classes of drugs lies in their interaction with the incretin system. DPP-4 inhibitors adopt an indirect approach, while GLP-1 receptor agonists employ a direct mechanism.
Caption: Signaling pathway of DPP-4 inhibition.
Caption: Signaling pathway of GLP-1 receptor agonism.
Experimental Protocols
The characterization of this compound and the evaluation of GLP-1 receptor agonists involve distinct experimental methodologies.
Key Experiments for this compound
1. In Vitro DPP-4 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the DPP-4 enzyme.
-
Principle: This is a fluorescence-based assay. The DPP-4 enzyme cleaves a synthetic substrate (e.g., Gly-Pro-aminoluciferin), releasing a fluorescent product. The presence of a DPP-4 inhibitor reduces the rate of this reaction, leading to a decrease in fluorescence.
-
General Protocol:
-
A solution of the test compound (one of the nine alkaloids) at various concentrations is pre-incubated with recombinant human DPP-4 enzyme in an assay buffer (e.g., Tris-HCl).
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a microplate reader.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the equilibrium dissociation constant (KD) of a compound for the DPP-4 enzyme, providing a measure of binding affinity.
-
Principle: SPR is a label-free technique that measures the binding of an analyte (the inhibitor) to a ligand (the DPP-4 enzyme) immobilized on a sensor chip. Binding causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
General Protocol:
-
Recombinant human DPP-4 is immobilized on a sensor chip.
-
A running buffer is continuously flowed over the chip to establish a stable baseline.
-
Solutions of the test compound at various concentrations are injected over the sensor surface, allowing for association.
-
The running buffer is then flowed over the surface again to monitor the dissociation of the compound.
-
The binding response is measured in resonance units (RU).
-
The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data, and the KD is calculated (KD = kd/ka).
-
Key Experiments for GLP-1 Receptor Agonists
1. In Vivo Glucose Tolerance Test
-
Objective: To evaluate the effect of a GLP-1 receptor agonist on glucose disposal in an animal model.
-
Principle: After a period of fasting, a glucose load is administered orally or intraperitoneally. Blood glucose levels are then monitored over time. An effective anti-diabetic agent will improve the animal's ability to clear glucose from the bloodstream.
-
General Protocol:
-
Animals (e.g., mice or rats) are fasted overnight.
-
A baseline blood glucose measurement is taken.
-
The GLP-1 receptor agonist or a vehicle control is administered.
-
After a specified time, a glucose solution is administered via oral gavage or intraperitoneal injection.
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
The area under the curve (AUC) for blood glucose is calculated and compared between the treated and control groups.
-
Experimental Workflow Diagram
Caption: A generalized workflow for drug discovery and evaluation.
Conclusion
The comparison between the novel DPP-4 inhibitors from Coptis chinensis (this compound) and the established class of GLP-1 receptor agonists highlights two distinct yet valuable therapeutic strategies. This compound represents a promising area of natural product-based drug discovery, with several of its constituent alkaloids demonstrating potent in vitro inhibition of the DPP-4 enzyme. Further preclinical and clinical development is necessary to ascertain their in vivo efficacy, safety, and pharmacokinetic profiles.
GLP-1 receptor agonists, on the other hand, are a well-established class of therapeutics with proven clinical benefits in terms of robust glycemic control and significant weight reduction.[3][4][5] Their direct mechanism of action offers a powerful approach to managing T2DM.
For researchers and drug development professionals, the exploration of natural compounds like those in this compound could lead to the development of new oral anti-diabetic agents with potentially favorable side effect profiles. Concurrently, the continued refinement of GLP-1 receptor agonist therapies, including the development of oral formulations and dual agonists, remains a key area of innovation in metabolic disease treatment. The choice between these therapeutic approaches will ultimately depend on a variety of factors, including patient characteristics, desired clinical outcomes, and the evolving landscape of diabetes management.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glucagon-Like Peptide-1 Receptor Agonist Therapy Effects on Glycemic Control and Weight in a Primary Care Clinic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmj.com [bmj.com]
- 5. bmj.com [bmj.com]
Validating the Long-Term Safety Profile of DPP-4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the long-term safety profile of the Dipeptidyl Peptidase-4 (DPP-4) inhibitor class of oral hypoglycemic agents. Due to the absence of specific public data for a compound designated "Dpp-4-IN-9," this document focuses on the established safety and efficacy of approved DPP-4 inhibitors. The provided data and experimental protocols offer a framework for evaluating the long-term safety of new chemical entities within this class.
Mechanism of Action of DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral medications used in the management of type 2 diabetes mellitus.[1] Their primary mechanism of action involves enhancing the effects of incretin (B1656795) hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3][4] These hormones are released by the intestines throughout the day and their levels increase in response to a meal.
Incretins play a crucial role in glucose homeostasis by:
-
Stimulating glucose-dependent insulin (B600854) secretion: They enhance the release of insulin from pancreatic β-cells when blood glucose levels are elevated.[2]
-
Suppressing glucagon (B607659) secretion: They inhibit the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1][2]
-
Slowing gastric emptying: This leads to a more gradual absorption of glucose from the gut.[2][5]
-
Promoting satiety: They can also act on the brain to reduce appetite.[2]
The enzyme DPP-4 rapidly degrades incretin hormones, leading to a short half-life.[2] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, thereby augmenting their glucose-lowering effects.[2][3][5]
Figure 1: Mechanism of Action of DPP-4 Inhibitors.
Long-Term Safety Profile of DPP-4 Inhibitors
Extensive clinical trials and post-marketing surveillance have established a generally favorable long-term safety profile for DPP-4 inhibitors.[6]
| Safety Parameter | Findings for DPP-4 Inhibitor Class | References |
| Cardiovascular Outcomes | Large-scale cardiovascular outcome trials have shown that DPP-4 inhibitors are non-inferior to placebo in terms of major adverse cardiovascular events (MACE).[6][7] An unexpected modest increase in hospitalization for heart failure was observed with saxagliptin, but this has not been a consistent finding across the class.[4] | [4][6][7] |
| Hypoglycemia | The risk of hypoglycemia with DPP-4 inhibitor monotherapy is low because their action is glucose-dependent.[8] The risk may increase when used in combination with sulfonylureas or insulin. | [9][8] |
| Pancreatitis | While there have been post-marketing reports of pancreatitis, a causal link has not been definitively established in large clinical trials.[10] | [10] |
| Joint Pain | Severe and disabling joint pain has been reported, leading to an FDA warning.[1] | [1] |
| Infections | There is no evidence to suggest an increased risk of infections with long-term use of DPP-4 inhibitors.[8][11] | [9][8][11] |
| Renal Function | DPP-4 inhibitors are considered safe for use in patients with chronic kidney disease, with some requiring dose adjustments.[12] Linagliptin does not require dose adjustment in renal impairment.[10] Long-term use has not been associated with adverse renal outcomes.[12] | [10][12] |
| Body Weight | DPP-4 inhibitors are generally weight-neutral.[10][13] | [10][13] |
Comparison with Alternative Antidiabetic Agents
| Drug Class | HbA1c Reduction | Hypoglycemia Risk | Weight Effect | Cardiovascular & Renal Benefits | Common Side Effects |
| DPP-4 Inhibitors | Moderate (0.5-0.8%)[10] | Low (monotherapy)[10] | Neutral[10] | Neutral[10][13] | Headache, nasopharyngitis, upper respiratory tract infections[13] |
| GLP-1 Receptor Agonists | High | Low | Weight loss[13][[“]] | Proven benefits[13][[“]] | Nausea, vomiting, diarrhea[[“]] |
| SGLT2 Inhibitors | Moderate | Low | Weight loss | Proven benefits[[“]] | Genital yeast infections, urinary tract infections, dehydration[[“]] |
| Sulfonylureas | High | High | Weight gain[[“]] | None | Hypoglycemia, weight gain[[“]] |
| Metformin (B114582) | Moderate | Low | Neutral/Slight loss | Potential benefits | Gastrointestinal side effects[[“]] |
Experimental Protocols for Long-Term Safety Assessment
Validating the long-term safety of a new DPP-4 inhibitor requires a series of well-designed clinical trials.
Key Experimental Methodologies:
-
Cardiovascular Outcome Trials (CVOTs):
-
Objective: To assess the long-term cardiovascular safety of the investigational drug compared to a placebo or active comparator in patients with type 2 diabetes and high cardiovascular risk.
-
Design: Typically, these are multi-center, randomized, double-blind, placebo-controlled trials with a long-term follow-up (several years).
-
Primary Endpoint: A composite of major adverse cardiovascular events (MACE), usually including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
-
Secondary Endpoints: All-cause mortality, hospitalization for heart failure, and other cardiovascular and safety outcomes.
-
-
Chronic Toxicology Studies (Animal Models):
-
Objective: To identify potential target organ toxicity and to determine a no-observed-adverse-effect level (NOAEL) with long-term exposure.
-
Design: The drug is administered daily to at least two mammalian species (one rodent, one non-rodent) for an extended period (e.g., 6-12 months).
-
Assessments: Regular clinical observations, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of all major organs.
-
-
Renal Function Monitoring in Clinical Trials:
-
Objective: To evaluate the long-term impact of the drug on renal function.
-
Design: Integrated into Phase 3 clinical trials and long-term extension studies.
-
Assessments: Serial measurements of serum creatinine, estimated glomerular filtration rate (eGFR), and urinary albumin-to-creatinine ratio (UACR).
-
Figure 2: Experimental Workflow for Long-Term Safety Assessment.
Conclusion
The DPP-4 inhibitor class of drugs has a well-established and generally favorable long-term safety profile, making them a valuable option in the management of type 2 diabetes. They are weight-neutral, have a low risk of hypoglycemia when used as monotherapy, and have demonstrated cardiovascular safety in large-scale trials.[10][6] While certain adverse events such as a potential risk of heart failure with specific agents and rare occurrences of pancreatitis and severe joint pain warrant continued vigilance, the overall benefit-risk profile is positive.[1][4][10]
For any new DPP-4 inhibitor, such as the hypothetically named "this compound," a rigorous evaluation through the described experimental protocols is mandatory to establish its specific long-term safety and to ensure it meets the high safety standards of this therapeutic class. Continuous monitoring and real-world data collection post-approval will be crucial to fully characterize its long-term safety profile in a broader patient population.
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Longer term safety of dipeptidyl peptidase-4 inhibitors in patients with type 2 diabetes mellitus: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. The long-term efficacy and safety of DPP-IV inhibitors monotherapy and in combination with metformin in 18,980 patients with type-2 diabetes mellitus--a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and Efficiency of Dipeptidyl Peptidase IV Inhibitors in Patients with Diabetic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 14. consensus.app [consensus.app]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Dpp-4-IN-9
For Research Use Only. Not for drug, household, or other uses.
This document provides procedural guidance for the safe and compliant disposal of the research chemical Dpp-4-IN-9. As a potent, biologically active compound, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to minimize environmental impact. In the absence of a specific Safety Data Sheet (SDS), this procedure is based on established best practices for the disposal of hazardous research chemicals.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate PPE. This serves as the primary barrier against accidental exposure.
-
Gloves: Wear chemical-resistant disposable gloves (nitrile is standard). Change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A lab coat or protective gown must be worn over personal clothing.
-
Respiratory Protection: When handling the solid (powder) form of this compound, which can become airborne, all manipulations should occur within a certified chemical fume hood or a biosafety cabinet to prevent inhalation.
Waste Identification and Segregation
Proper identification and segregation of waste streams are critical for safe disposal. All materials that have come into contact with this compound must be treated as hazardous chemical waste.
Table 1: this compound Waste Stream Classification
| Waste Type | Description |
| Unused/Expired Product | Pure, solid this compound that is no longer needed or has passed its expiration date. |
| Contaminated Labware | Disposable items such as pipette tips, vials, centrifuge tubes, and gloves that have been in direct contact with this compound. |
| Liquid Waste | Solutions containing this compound, including stock solutions, experimental solutions, and the first rinse of emptied containers. |
Step-by-Step Disposal Protocol
Adherence to the following protocol is mandatory for all personnel handling this compound waste.
Step 1: Prepare Waste Containers
-
Select appropriate, chemically resistant containers with secure, leak-proof lids for each waste stream (solid and liquid). Plastic is generally preferred.[1]
-
Ensure containers are in good condition and free from damage.[2]
-
Affix a "Hazardous Waste" label to each container before adding any waste.
Step 2: Label Waste Containers
-
Clearly label each container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration of the waste, if applicable.
-
The accumulation start date (the date the first piece of waste is added).
-
The primary hazard(s) (e.g., "Potent Compound," "Chemical Irritant").
-
Step 3: Collect and Accumulate Waste
-
Solid Waste: Carefully place all unused/expired solid this compound and contaminated disposable labware into the designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in the designated liquid hazardous waste container.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[3][4] The first rinseate is considered hazardous and must be collected in the liquid hazardous waste container.[5] Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but confirm this with your institutional EHS. After rinsing and air-drying, deface or remove the original label before disposing of the container as regular trash.[3][5]
-
Never dispose of this compound down the sink or in the regular trash. [1][3][6] Evaporation of chemical waste is not an acceptable disposal method.[3][6]
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
-
Store all hazardous waste containers in a designated SAA within the laboratory, at or near the point of generation.[1][2][7]
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic.
-
Ensure that incompatible wastes are segregated to prevent accidental reactions.[7] Use secondary containment, such as trays, for liquid waste containers.[4]
Step 5: Arrange for Final Disposal
-
Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but check institutional policy), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[1][7]
-
Complete a hazardous waste pickup request form as required by your institution, providing accurate information about the waste.
-
EHS personnel are trained in the safe transport and disposal of hazardous materials and will ensure compliance with all federal, state, and local regulations.[1]
Experimental Workflow & Disposal Logic
The following diagram illustrates the decision-making process for handling and disposing of materials related to this compound.
Caption: Disposal workflow for this compound materials.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Dpp-4-IN-9
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Dpp-4-IN-9, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE) and Safety Precautions
Given that this compound is a potent enzyme inhibitor, stringent safety measures must be observed to prevent accidental exposure. The following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Ensure gloves are regularly inspected for tears or punctures.
-
Body Protection: A laboratory coat must be worn at all times.
-
Respiratory Protection: In cases of potential aerosolization (e.g., when handling the powder form or preparing concentrated solutions), a properly fitted respirator is recommended.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not ingest or inhale the compound.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
| Parameter | Guideline |
| Occupational Exposure Limit (OEL) | Assume a low OEL. Handle with appropriate containment as a potent pharmacological compound. |
| Storage Temperature | Store at -20°C for long-term stability. |
| Solubility | Refer to the manufacturer's data sheet for specific solvent compatibility and concentration limits. |
Operational Plan: Handling and Disposal of this compound
This section outlines the standard operating procedures for the safe handling and disposal of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes:
-
Solid Waste: Contaminated gloves, pipette tips, and weighing paper should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for chemical waste. Do not pour down the drain.
-
Empty Containers: The original product vial should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Key Experimental Protocol: DPP-4 Inhibitor Screening Assay
This protocol provides a general methodology for screening the inhibitory activity of compounds like this compound against the DPP-4 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and the fluorogenic substrate to their working concentrations in the assay buffer.
-
Assay Reaction:
-
Add the this compound dilutions to the wells of the 96-well plate.
-
Add the DPP-4 enzyme to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
-
Data Acquisition: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
DPP-4 Signaling Pathway
Dipeptidyl peptidase-4 (DPP-4) is a transmembrane glycoprotein (B1211001) that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4, therefore, has significant therapeutic implications, particularly in the treatment of type 2 diabetes.
Caption: The role of this compound in the DPP-4/GLP-1 signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
